CK2-IN-14
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H20ClN5S |
|---|---|
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C19H20ClN5S/c20-13-1-3-14(4-2-13)24-7-9-25(10-8-24)18-17-15-5-6-21-11-16(15)26-19(17)23-12-22-18/h1-4,12,21H,5-11H2 |
InChI-Schlüssel |
PFXRWGMVBHIZFP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of a Bivalent Protein Kinase CK2 Inhibitor
Abstract
Protein kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of a vast array of cellular processes, and its dysregulation is a hallmark of numerous cancers. Consequently, CK2 has emerged as a prime therapeutic target. This technical guide provides an in-depth analysis of the mechanism of action of a potent and selective bivalent CK2 inhibitor, here exemplified by the well-characterized compound AB668. This inhibitor distinguishes itself from traditional ATP-competitive inhibitors by simultaneously engaging the ATP-binding site and a unique allosteric pocket known as the αD pocket. This dual-targeting strategy confers exceptional selectivity and a distinct anti-cancer activity profile, including the induction of apoptotic cell death in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this class of inhibitors.
Introduction: The Rationale for Targeting CK2
Protein kinase CK2 is a ubiquitous and highly conserved enzyme responsible for phosphorylating a significant portion of the human phosphoproteome.[1] It typically exists as a tetrameric holoenzyme (α2β2 or αα'β2) or as individual catalytic subunits (CK2α).[1] Unlike most kinases, CK2 is constitutively active, making it a constant driver of downstream signaling.[2][3] In numerous cancer types, CK2 is overexpressed and its heightened activity contributes to malignant phenotypes by promoting cell proliferation, survival, and angiogenesis while suppressing apoptosis.[1][4] The reliance of cancer cells on elevated CK2 activity, often termed "non-oncogene addiction," makes it an attractive target for therapeutic intervention.[1]
A Bivalent Mechanism of Action: Beyond ATP Competition
While many CK2 inhibitors compete with ATP for binding to the kinase's active site, a novel class of bivalent inhibitors has been developed to achieve higher selectivity and a distinct mechanism of action.[1] These inhibitors, such as AB668, are designed to simultaneously occupy two distinct pockets on the CK2α subunit:
-
The ATP-binding site: A conserved pocket that binds the adenosine (B11128) triphosphate (ATP) molecule.
-
The αD pocket: An allosteric site located near the αD helix, which is unique to CK2 and contributes to the inhibitor's high selectivity.[1]
This dual-pronged approach leads to a potent and highly selective inhibition of CK2 activity.
Quantitative Analysis of Inhibitor Activity
The potency and selectivity of bivalent CK2 inhibitors have been rigorously quantified through various biochemical and cellular assays. The following tables summarize key data for representative inhibitors, including the bivalent inhibitor AB668 and the well-studied ATP-competitive inhibitor CX-4945, for comparative purposes.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| AB668 | CK2 holoenzyme | Radiometric assay | 41 | 65 | [1] |
| CX-4945 | CK2α subunit | 6.2 | [1] | ||
| SGC-CK2-1 | CK2α subunit | 4.5 | [1] |
Table 1: Biochemical Potency of CK2 Inhibitors. This table presents the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values for selected CK2 inhibitors against the CK2 holoenzyme or the catalytic subunit CK2α.
| Cell Line | Inhibitor | Parameter | Value (µM) | Reference |
| 786-O (Renal Carcinoma) | AB668 | IC50 (Cell Viability) | 0.34 ± 0.07 | [1] |
| HEK293 (Normal Kidney) | AB668 | IC50 (Cell Viability) | 0.60 ± 0.11 | [1] |
| A375 (Melanoma) | CX-4945 | Effect on Survival | No impact | [1] |
| A375 (Melanoma) | SGC-CK2-1 | Effect on Survival | No impact | [1] |
| 786-O (Renal Carcinoma) | AB668 | Apoptosis Induction | More efficient than CX-4945 and SGC-CK2-1 at <5µM | [1] |
Table 2: Cellular Activity of CK2 Inhibitors. This table summarizes the cytotoxic and apoptotic effects of CK2 inhibitors on various cancer and normal cell lines.
Impact on Cellular Signaling Pathways
Inhibition of CK2 by bivalent inhibitors leads to the modulation of several critical downstream signaling pathways that are frequently dysregulated in cancer.
The PI3K/AKT Signaling Pathway
CK2 is known to phosphorylate and activate AKT at serine 129 (S129), a key node in the pro-survival PI3K/AKT pathway.[1][5] Treatment with bivalent inhibitors like AB668, as well as ATP-competitive inhibitors, leads to a dose-dependent decrease in the phosphorylation of AKT at S129, thereby attenuating this crucial survival signal.[1]
Caption: The PI3K/AKT signaling pathway and its inhibition by a bivalent CK2 inhibitor.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation and apoptosis.[1] Unlike some ATP-competitive inhibitors, the bivalent inhibitor AB668 induces a dose-dependent inhibition of the activated (phosphorylated) form of STAT3.[1] This suggests a distinct mechanism of action that contributes to its anti-cancer effects.
Caption: The JAK/STAT3 signaling pathway and its modulation by a bivalent CK2 inhibitor.
Experimental Protocols
The characterization of bivalent CK2 inhibitors involves a series of well-established experimental protocols.
In Vitro Kinase Assay (Radiometric)
Objective: To determine the in vitro potency (IC50 and Ki) of the inhibitor against CK2.
Methodology:
-
The kinase reaction is performed in a buffer containing purified recombinant human CK2 holoenzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and [γ-³³P]ATP.
-
The inhibitor is added at various concentrations.
-
The reaction is incubated at 30°C for a defined period (e.g., 10 minutes).
-
The reaction is stopped, and the phosphorylated peptide is separated from the free [γ-³³P]ATP using phosphocellulose paper.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Ki values are determined using the Cheng-Prusoff equation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the inhibitor on cancer and normal cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
For MTT assays, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured. For CellTiter-Glo®, luminescence is measured.
-
Cell viability is expressed as a percentage of the untreated control.
-
IC50 values are determined from the dose-response curves.
Western Blot Analysis
Objective: To investigate the effect of the inhibitor on the phosphorylation status of downstream CK2 targets.
Methodology:
-
Cells are treated with the inhibitor at various concentrations for a defined time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT S129, total AKT, p-STAT3, total STAT3).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized experimental workflow for the characterization of a CK2 inhibitor.
Conclusion
Bivalent inhibitors of protein kinase CK2 represent a promising class of anti-cancer agents with a distinct mechanism of action that confers high selectivity and potent efficacy. By simultaneously targeting the ATP-binding site and the allosteric αD pocket, these compounds effectively shut down the pro-survival signaling pathways driven by CK2, leading to the induction of apoptosis in cancer cells. The detailed understanding of their molecular interactions, quantitative effects, and impact on cellular signaling, as outlined in this guide, provides a solid foundation for the further development and clinical translation of this innovative therapeutic strategy.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Kinase CK2 Suppresses Pro-survival Signaling Pathways and Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity and Selectivity of Protein Kinase CK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity of inhibitors targeting Protein Kinase CK2 (formerly Casein Kinase II), a crucial serine/threonine kinase implicated in a multitude of cellular processes and a prominent target in oncology. While this guide was prompted by an inquiry into a specific molecule designated "CK2-IN-14," a comprehensive search of publicly available scientific literature and databases did not yield specific data for a compound with this identifier. Therefore, this document will focus on the principles of CK2 inhibitor selectivity, utilizing data from well-characterized and widely studied inhibitors, such as CX-4945 (Silmitasertib) and SGC-CK2-1, to illustrate the core concepts and experimental methodologies.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and survival.[1] It exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] CK2 phosphorylates hundreds of substrates, influencing numerous signaling pathways critical for tumorigenesis, including PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB.[3] Its overexpression in a wide array of cancers has made it an attractive target for therapeutic intervention.[4]
The development of small molecule inhibitors against CK2 has been a major focus of cancer research. The primary goal is to achieve high potency against CK2 while maintaining a high degree of selectivity to minimize off-target effects and potential toxicity. This guide delves into the methods used to assess this specificity and selectivity, presenting quantitative data and detailed experimental protocols.
Target Specificity and Selectivity Data
The specificity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against the intended target. Selectivity, on the other hand, is assessed by profiling the inhibitor against a broad panel of other kinases. The following tables summarize the inhibitory activity and selectivity of two prominent CK2 inhibitors, CX-4945 and SGC-CK2-1.
| Inhibitor | Target | IC50 / Ki (nM) | Assay Type | Reference |
| CX-4945 | CK2α | 0.38 (Ki) | Biochemical | [4] |
| CK2α' | 45 (IC50) | NanoBRET | [1] | |
| SGC-CK2-1 | CK2α | 36 (IC50) | NanoBRET | [1] |
| CK2α' | 16 (IC50) | NanoBRET | [1] |
Table 1: Potency of Representative CK2 Inhibitors
| Inhibitor | Kinase Panel Size | Concentration | Number of Off-Targets Inhibited >90% | Notable Off-Targets | Reference |
| CX-4945 | 403 | 1 µM | 28 | CLK2, DYRK1A, DYRK1B, PIM1 | [1] |
| SGC-CK2-1 | 403 | 1 µM | 3 (including CK2α and CK2α') | - | [1] |
Table 2: Kinome Selectivity of Representative CK2 Inhibitors
Experimental Protocols
The determination of inhibitor specificity and selectivity relies on a variety of robust experimental methodologies. Below are detailed protocols for key assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's protocol. This typically involves a two-step process of adding ADP-Glo™ Reagent and then a Kinase Detection Reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against CK2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured cells with the test inhibitor at various concentrations for a specified time. Include a vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to remove cell debris.
-
Transfer the supernatant (cell lysate) to PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble CK2α in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities to generate a melting curve (soluble protein vs. temperature) for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
CK2 Signaling Pathways
CK2 is a central node in several critical signaling pathways that promote cell survival and proliferation. Understanding these pathways is essential for interpreting the cellular effects of CK2 inhibitors.
Caption: Key signaling pathways modulated by Protein Kinase CK2.
Experimental Workflow for Inhibitor Characterization
A systematic workflow is crucial for the comprehensive evaluation of a novel CK2 inhibitor.
Caption: A logical workflow for characterizing a novel CK2 inhibitor.
Conclusion
The development of highly specific and selective inhibitors for Protein Kinase CK2 is a critical endeavor in the pursuit of novel cancer therapeutics. While direct data on "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel CK2 inhibitor. Through a combination of biochemical assays to determine potency, comprehensive kinome screening for selectivity, and cell-based assays to confirm target engagement and downstream effects, researchers can build a detailed profile of an inhibitor's characteristics. This rigorous approach is essential for advancing promising candidates through the drug development pipeline.
References
- 1. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Protein Kinase CK2 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a pivotal player in the landscape of cancer biology. Its dysregulation is a common feature across a multitude of human cancers, where it orchestrates a complex network of signaling events that drive unchecked cell proliferation and survival. This technical guide provides an in-depth exploration of the multifaceted role of CK2 in cancer cell proliferation, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We delve into the core signaling pathways modulated by CK2, present quantitative data on the effects of its inhibition, and provide detailed experimental protocols for its study. The accompanying visualizations, rendered in Graphviz, offer a clear and concise representation of the complex molecular interactions and experimental workflows discussed.
Introduction: CK2 as a Non-Oncogene Addiction Target
Protein Kinase CK2 is a highly conserved and ubiquitously expressed enzyme, typically existing as a tetrameric complex of two catalytic (α and/or α') and two regulatory (β) subunits.[1][2] Unlike many kinases implicated in cancer, which are activated by specific mutations, CK2 is constitutively active.[3] Its elevated expression and activity in cancer cells are not typically due to gain-of-function mutations but rather to increased protein levels.[4][5] This has led to the concept of "non-oncogene addiction," where cancer cells become highly dependent on the sustained activity of CK2 for their survival and proliferative advantage.[3] CK2's influence extends to virtually all hallmarks of cancer, making it a highly attractive target for therapeutic intervention.[6][7]
This guide will focus specifically on the integral role of CK2 in promoting cancer cell proliferation through its modulation of key signaling pathways and its impact on cell cycle regulation and apoptosis suppression.
CK2-Modulated Signaling Pathways in Cancer Proliferation
CK2's pro-proliferative effects are mediated through its interaction with and phosphorylation of a vast array of substrates, thereby influencing multiple critical signaling pathways.[8][9]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 can potentiate this pathway through multiple mechanisms:
-
Direct Activation of Akt: CK2 phosphorylates Akt at Serine 129 (S129), a key regulatory site that enhances its kinase activity and stability.[8][10]
-
Inhibition of PTEN: CK2 phosphorylates and inhibits the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[7][10] This leads to sustained Akt activation.
-
mTORC1 Activation: By activating Akt, CK2 indirectly promotes the activation of mTORC1, a critical downstream effector that controls protein synthesis and cell growth.[8]
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. CK2 promotes this pathway by:
-
Stabilizing β-catenin: CK2 phosphorylates β-catenin, which can lead to its stabilization and accumulation in the nucleus, where it acts as a transcriptional co-activator of pro-proliferative genes.[1][8]
NF-κB Signaling
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to proliferation and resistance to apoptosis. CK2 activates this pathway by:
-
Phosphorylating IκBα: CK2 can phosphorylate the inhibitor of NF-κB, IκBα, targeting it for degradation and allowing the translocation of NF-κB to the nucleus.[1][6]
-
Activating IKK: CK2 can also directly activate IκB kinase (IKK), a key upstream kinase in the NF-κB pathway.[1]
JAK/STAT Signaling
The JAK/STAT pathway is involved in cellular proliferation, differentiation, and survival. CK2 can directly phosphorylate and activate key components of this pathway, including JAK2 and STAT3, leading to the transcription of genes that promote cell proliferation.[1][9]
Signaling Pathway Diagrams:
Caption: Overview of key signaling pathways modulated by CK2 to promote cancer cell proliferation.
Quantitative Data on CK2's Role in Cancer Proliferation
The overexpression of CK2 in various cancers correlates with increased proliferation and poor prognosis.[6][11] Inhibition of CK2, either through small molecule inhibitors or genetic knockdown, has been shown to significantly reduce cancer cell proliferation.
Efficacy of CK2 Inhibitors
A number of small molecule inhibitors targeting the ATP-binding site of CK2 have been developed and evaluated for their anti-proliferative effects in various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Silmitasertib (CX-4945) | Breast Cancer | BT-474, MDA-MB-231, MCF-7 | 1.71 - 20.01 | [5] |
| Leukemia | CLL | < 1 | [5] | |
| Leukemia | Jurkat | 0.1 (endogenous CK2 activity) | [5] | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Prostate Cancer | PC-3 | ~20 (inhibition of cell viability) | [12] |
| AB668 | Renal Cell Carcinoma | 786-O | Ki of 41 nM (for CK2 holoenzyme) | [13] |
| IQA | - | - | 0.39 | [14] |
| CAM4712 | Colon Cancer | HCT116 | ~20 (GI50) | [15] |
Effects of CK2 Knockdown on Cell Proliferation
Genetic silencing of CK2 subunits using siRNA or antisense oligonucleotides has demonstrated its critical role in maintaining cancer cell proliferation.
| Cancer Type | Cell Line | Method | Effect on Proliferation | Reference |
| Hepatocellular Carcinoma | - | CK2α knockdown | Decreased proliferation and colony formation | [16] |
| Head and Neck Squamous Cell Carcinoma | - | Antisense CK2α | Reduced cell numbers | [16] |
| Colorectal Cancer | LoVo, SW480 | CK2α siRNA | Inhibited cell proliferation and colony formation | [17] |
| Prostate Cancer | PC-3 | RNAi-CK2 | Reduced tumor growth in xenograft model | [18] |
Experimental Protocols for Studying CK2 in Cancer Proliferation
This section provides detailed methodologies for key experiments used to investigate the function of CK2 in cancer cell proliferation.
In Vitro CK2 Kinase Assay (Radiolabeled)
This assay directly measures the enzymatic activity of CK2 by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.[19][20]
Materials:
-
Purified recombinant CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
5x Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
ATP solution
-
Phosphocellulose paper (P81)
-
Phosphoric acid (75 mM)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing 5x Kinase Reaction Buffer, water, and the CK2 peptide substrate.
-
Add the purified CK2 enzyme to the reaction mixture.
-
To initiate the reaction, add a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 papers and place them in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate kinase activity, often expressed as pmol of phosphate transferred per minute per mg of enzyme.
Cell Proliferation Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][21][22][23]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of a CK2 inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
DNA Synthesis Measurement using BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures the rate of DNA synthesis as a direct indicator of cell proliferation.[1][4][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the compound of interest as in the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the culture medium and fix/denature the cells by adding the appropriate solution.
-
Wash the wells and add the anti-BrdU primary antibody to detect the incorporated BrdU. Incubate for 1-2 hours.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the TMB substrate. A blue color will develop in proportion to the amount of BrdU incorporated.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis of CK2 and Downstream Targets
Western blotting is used to detect and quantify the expression levels of specific proteins, such as CK2 and its downstream signaling targets, following experimental manipulations.[24][25][26][27]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CK2α, anti-phospho-Akt S129, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
Experimental Workflow Diagram:
Caption: A typical experimental workflow to investigate the role of CK2 in cancer cell proliferation.
Conclusion and Future Directions
Protein Kinase CK2 stands as a critical node in the complex signaling circuitry that governs cancer cell proliferation. Its pleiotropic nature and its involvement in multiple oncogenic pathways underscore its significance as a therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers aiming to further unravel the intricate mechanisms of CK2 in cancer and to develop novel therapeutic strategies targeting this key enzyme. Future research should focus on the development of more specific and potent CK2 inhibitors with favorable pharmacokinetic profiles, as well as on elucidating the context-dependent roles of different CK2 subunits in various cancer types. A deeper understanding of the CK2-regulated phosphoproteome in cancer cells will undoubtedly open new avenues for targeted therapies, ultimately aiming to improve outcomes for cancer patients.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Cancer-type dependent expression of CK2 transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. MTT assay overview | Abcam [abcam.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. antibodiesinc.com [antibodiesinc.com]
- 27. astorscientific.us [astorscientific.us]
An In-depth Technical Guide to CK2 Inhibitor "Compound 14"
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of a potent Casein Kinase 2 (CK2) inhibitor, frequently cited in scientific literature as "compound 14." Due to the non-standardized nomenclature, this guide will focus on the most extensively characterized molecule referred to as "compound 14," a 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) derivative, while also presenting data on other inhibitors designated with the same number to provide a comparative landscape for researchers.
Core Compound Profile: The TBB-Derivative (CK2-IN-14)
The primary subject of this guide is a novel derivative of 4,5,6,7-tetrabromobenzotriazole, which will be referred to as This compound (TBB Derivative) for clarity. This compound has been characterized as a potent and selective inhibitor of human protein kinase CK2.
Chemical Structure and Properties
This compound (TBB Derivative) is synthesized through a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), commonly known as "click chemistry"[1]. The core structure consists of a 4,5,6,7-tetrabromobenzotriazole scaffold linked to a substituted triazole ring.
Caption: Chemical structure of this compound (TBB Derivative).
Table 1: Chemical Properties of this compound (TBB Derivative) and Parent Compound
| Property | Value | Source |
| This compound (TBB Derivative) | ||
| Molecular Formula | C12H10Br4N7 | Calculated |
| Molecular Weight | 607.98 g/mol | Calculated |
| 4,5,6,7-Tetrabromobenzotriazole (Parent Compound) | ||
| Molecular Formula | C6HBr4N3 | PubChem CID: 1694 |
| Molecular Weight | 434.71 g/mol | PubChem CID: 1694 |
| IUPAC Name | 4,5,6,7-tetrabromo-1H-benzotriazole | PubChem CID: 1694 |
| InChI | InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | PubChem CID: 1694 |
| InChIKey | OMZYUVOATZSGJY-UHFFFAOYSA-N | PubChem CID: 1694 |
| SMILES | C1=C(C2=C(C(=C1Br)Br)N=NN2)Br | PubChem CID: 1694 |
Comparative Analysis of "Compound 14" CK2 Inhibitors
Several distinct chemical entities have been designated as "compound 14" in the literature. The following table summarizes their quantitative inhibitory data to facilitate comparison.
Table 2: Quantitative Inhibitory Data for Various "Compound 14" CK2 Inhibitors
| Compound Designation | Chemical Class | Target | Assay Type | Potency (IC50 / Ki) | Reference |
| This compound (TBB Derivative) | 4,5,6,7-Tetrabromobenzotriazole derivative | Human CK2α | Radiometric Kinase Assay | Ki = 0.13 µM | [1] |
| Compound 14 (Indazole-based) | Indazole derivative | Human CK2α | ADP-Glo™ Kinase Assay | IC50 = 25 nM | [2] |
| Compound 14 (Naphthyridine-based) | Naphthyridine derivative | Human CK2α | NanoBRET™ Assay | IC50 < 22 nM | [3] |
| Compound 14 (o-hydroxybenzene) | o-hydroxybenzene derivative | Human CK2α | X-ray crystallography | Failed to bind | [4] |
| Compound 14 (PDB: 5OTR) | αD pocket inhibitor | Human CK2α | Not specified | Not specified | [5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis, biological evaluation, and structural analysis of CK2 inhibitors, with specific relevance to this compound (TBB Derivative).
Synthesis of this compound (TBB Derivative)
The synthesis of the TBB-derivative "compound 14" is achieved through a multi-step process culminating in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: General workflow for the synthesis of this compound (TBB Derivative).
Methodology:
-
Synthesis of Alkynyl Intermediate: 4,5,6,7-Tetrabromo-1H-benzo[d][1][3][6]triazole is reacted with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield 1-(prop-2-yn-1-yl)-4,5,6,7-tetrabromo-1H-benzo[d][1][3][6]triazole.
-
Synthesis of Azide Intermediate: 1,4-Dibromobutane is reacted with sodium azide in a polar aprotic solvent (e.g., DMSO) to produce 1-azido-4-bromobutane.
-
Click Chemistry: The alkynyl and azide intermediates are then reacted in the presence of a Cu(I) catalyst (e.g., CuSO4 and sodium ascorbate) in a solvent mixture (e.g., tBuOH/water) to yield the final product, this compound (TBB Derivative).
Radiometric Kinase Assay for CK2 Inhibition
The inhibitory activity of the compounds against the human CK2 catalytic subunit (CK2α) is determined using a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP into a specific peptide substrate.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), the peptide substrate (e.g., RRRADDSDDDDD), and the CK2α enzyme.
-
Inhibitor Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 10 minutes).
-
Termination and Detection: The reaction is terminated by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-33P]ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and IC50 or Ki values are determined by fitting the data to a dose-response curve.
X-ray Crystallography of CK2α in Complex with Inhibitor
The structural basis of inhibition is determined by solving the crystal structure of the CK2α catalytic domain in complex with the inhibitor.
Methodology:
-
Protein Expression and Purification: The human CK2α catalytic subunit is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified CK2α is co-crystallized with the inhibitor by mixing the protein and a molar excess of the compound. Crystallization is typically achieved using the hanging drop vapor diffusion method at a constant temperature. The crystallization solution contains a precipitant (e.g., PEG) and a buffer.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known CK2α structure as a search model. The inhibitor is then built into the electron density map, and the complex is refined to produce the final atomic model.
CK2 Signaling Pathway and Inhibition
Protein kinase CK2 is a pleiotropic, constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in several diseases, particularly cancer. CK2 exerts its effects by phosphorylating a vast number of substrates, thereby modulating multiple signaling pathways.
Caption: Overview of CK2 signaling pathways and the point of intervention for this compound.
CK2 inhibitors, such as the various "compound 14" molecules, act by binding to the ATP-binding site of the CK2α catalytic subunit, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of pro-survival and proliferative signaling pathways, ultimately inducing apoptosis and inhibiting cell growth in cancer cells.
Conclusion
The designation "compound 14" has been used for several distinct CK2 inhibitors. This guide has focused on the most comprehensively studied of these, a 4,5,6,7-tetrabromobenzotriazole derivative, providing details on its structure, chemical properties, and biological activity. The comparative data presented for other "compound 14" inhibitors highlights the diversity of chemical scaffolds that can achieve potent CK2 inhibition. The provided experimental methodologies and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and cancer biology who are interested in targeting the CK2 kinase. Further research and standardized nomenclature will be crucial for the continued development and evaluation of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase activity assays Src and CK2 [protocols.io]
- 6. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of SGC-CK2-1: A Highly Selective Chemical Probe for Casein Kinase 2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 2 (CK2) is a pleiotropic, constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, survival, and inflammation. Its dysregulation is linked to various diseases, most notably cancer, making it an attractive target for therapeutic intervention. However, the development of highly selective inhibitors has been a significant challenge, confounding the elucidation of its precise biological functions. This technical guide details the discovery and development of SGC-CK2-1, a potent and exceptionally selective ATP-competitive chemical probe for the CK2α and CK2α' isoforms. This document provides a comprehensive overview of its biochemical and cellular activity, kinome-wide selectivity, and detailed experimental protocols for its characterization. Furthermore, it explores the key signaling pathways modulated by CK2 and provides visualizations to facilitate a deeper understanding of its cellular roles. A structurally related negative control, SGC-CK2-1N, is also described, providing a crucial tool for validating on-target effects in cellular studies.
Introduction
Protein kinase CK2 is a ubiquitous and highly conserved enzyme that phosphorylates hundreds of substrates, positioning it as a central node in numerous signaling networks.[1] Unlike many other kinases, CK2 is constitutively active and does not require specific signaling events for its function.[1] It typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] The catalytic subunits possess the kinase activity and are the primary targets for inhibitor development.
Elevated CK2 activity is a hallmark of many cancers and is associated with poor prognosis.[3] It promotes tumorigenesis by regulating key signaling pathways such as the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways, which are critical for cell survival and proliferation.[4][5] Consequently, the development of CK2 inhibitors has been an area of intense research. While several inhibitors have been developed, including the clinical candidate CX-4945 (Silmitasertib), many suffer from a lack of selectivity, which can lead to off-target effects and complicate the interpretation of experimental results.[6]
The identification of a highly selective chemical probe is therefore essential to accurately dissect the multifaceted roles of CK2 in normal physiology and disease. SGC-CK2-1 emerged from a focused medicinal chemistry effort to develop a superior tool for studying CK2 biology.[1]
Discovery and Synthesis of SGC-CK2-1
SGC-CK2-1 was developed from a pyrazolopyrimidine scaffold, which was identified as a promising starting point for potent and selective CK2 inhibition.[7] A small, targeted library of compounds was synthesized and rigorously evaluated for potency, selectivity, and cellular activity.[1] Through this process, inhibitor 24, later named SGC-CK2-1, was identified as an optimal chemical probe.[1]
A key aspect of the development of SGC-CK2-1 was the concurrent identification of a closely related but inactive compound, SGC-CK2-1N (compound 32), to serve as a negative control.[2] SGC-CK2-1N lacks a critical interaction with the kinase hinge region and, consequently, shows no significant binding or inhibitory activity against CK2, making it an ideal tool for confirming that observed cellular effects are due to on-target CK2 inhibition.[2]
The general synthetic scheme for SGC-CK2-1 and its analogs is based on established pyrazolopyrimidine chemistry. Detailed synthetic routes are available in the supporting information of the primary publication by Wells et al. (2021).[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data for SGC-CK2-1 and its negative control, SGC-CK2-1N.
Table 1: Biochemical and Cellular Potency of SGC-CK2-1
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay (Eurofins) | CK2α | 4.2 |
| Enzymatic Assay (Eurofins) | CK2α' | 2.3 |
| Cellular Target Engagement (NanoBRET) | CK2α | 36 |
| Cellular Target Engagement (NanoBRET) | CK2α' | 16 |
Data sourced from the Structural Genomics Consortium and related publications.[8][9]
Table 2: Kinome-wide Selectivity of SGC-CK2-1
| Assay Platform | Number of Kinases Screened | Concentration | Selectivity Score (S10 at 1 µM) | Notable Off-Targets (IC50) |
| KINOMEscan (DiscoverX) | 403 | 1 µM | 0.007 | DYRK2 (440 nM) |
The S10 score represents the fraction of kinases inhibited by more than 90% at a given concentration. SGC-CK2-1 demonstrates exceptional selectivity with over 100-fold selectivity for CK2 over its most potent off-target, DYRK2.[1][10]
Table 3: Antiproliferative Activity of SGC-CK2-1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U-937 | Histiocytic Lymphoma | < 0.5 |
| Most of >140 cell lines | Various | > 10 |
Unlike less selective CK2 inhibitors, SGC-CK2-1 does not exhibit broad antiproliferative activity, suggesting that the cytotoxic effects of other inhibitors may be due to off-target activities.[1][11]
Experimental Protocols
In Vitro CK2 Kinase Assay (ADP-Glo™ Assay)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant CK2.
Materials:
-
Recombinant human CK2 enzyme (CK2α or CK2α')
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
SGC-CK2-1 (or other test inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of SGC-CK2-1 in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add the diluted SGC-CK2-1 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., at a concentration close to the Km for the specific CK2 isoform).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to CK2 within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding CK2α or CK2α' fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
SGC-CK2-1 (or other test inhibitor)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
96-well white assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring luminescence at two wavelengths
Procedure:
-
Transfect HEK293 cells with the CK2-NanoLuc® fusion plasmid and seed into 96-well plates.
-
Incubate for 24 hours to allow for protein expression.
-
Prepare serial dilutions of SGC-CK2-1 in Opti-MEM®.
-
Add the diluted inhibitor or vehicle control to the cells.
-
Add the NanoBRET™ Kinase Tracer to all wells.
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate on a luminometer, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.
-
Calculate the NanoBRET™ ratio and determine the IC50 value from the dose-response curve.[12]
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, U-87 MG)
-
Complete culture medium
-
SGC-CK2-1
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of SGC-CK2-1 or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.[11]
Western Blot Analysis of Downstream Signaling
This protocol is used to detect changes in the phosphorylation of downstream targets of CK2, such as AKT at Serine 129.
Materials:
-
Cell line of interest (e.g., HCT-116, MDA-MB-231)
-
SGC-CK2-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pAKT(S129), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with SGC-CK2-1 at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target (e.g., pAKT S129).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total protein (e.g., total AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading.[10][13][14]
Signaling Pathways and Visualizations
CK2 is a central regulator of several pro-survival and proliferative signaling pathways. SGC-CK2-1, as a highly selective inhibitor, is an invaluable tool for dissecting the specific contributions of CK2 to these complex networks.
PI3K/AKT/mTOR Pathway
CK2 directly phosphorylates and activates AKT at Serine 129, a key node in the PI3K/AKT/mTOR pathway that promotes cell survival and growth.[4] CK2 can also phosphorylate and inactivate the tumor suppressor PTEN, further amplifying PI3K signaling.[1] Inhibition of CK2 with SGC-CK2-1 leads to a significant reduction in AKT S129 phosphorylation, providing a reliable pharmacodynamic marker of target engagement.[15]
Caption: The PI3K/AKT/mTOR signaling pathway and points of regulation by CK2.
NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can activate this pathway by phosphorylating several components, including IκBα and the p65/RelA subunit of NF-κB, leading to increased transcription of pro-survival genes.[16]
Caption: The NF-κB signaling pathway and its regulation by CK2.
JAK/STAT Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and survival. CK2 can directly phosphorylate and activate both JAKs and STATs, thereby amplifying the cellular response to cytokines.[16]
Caption: The JAK/STAT signaling pathway and its modulation by CK2.
Conclusion
SGC-CK2-1 represents a significant advancement in the toolset available for studying the complex biology of Casein Kinase 2. Its high potency and exceptional selectivity, coupled with the availability of a well-characterized negative control, allow for a more precise interrogation of CK2's roles in cellular signaling pathways. The lack of broad antiproliferative activity observed with SGC-CK2-1 challenges previous assumptions based on less selective inhibitors and highlights the importance of using high-quality chemical probes to validate therapeutic targets. This technical guide provides researchers with the necessary information and protocols to effectively utilize SGC-CK2-1 in their studies, paving the way for a deeper understanding of CK2's function in health and disease and the potential for developing novel, highly targeted therapies.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET — SGC-UNC [sgc-unc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of CX-4945 to Protein Kinase CK2α: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the binding affinity of the clinical-stage inhibitor CX-4945 (Silmitasertib) to the alpha subunit of protein kinase CK2 (CK2α). It includes a compilation of quantitative binding data, detailed experimental methodologies for key binding assays, and a visualization of the principal signaling pathways involving CK2.
Introduction to Protein Kinase CK2 and the Inhibitor CX-4945
Protein kinase CK2 is a highly conserved and constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] The catalytic subunits are responsible for the phosphotransferase activity.[3] Dysregulation of CK2 activity is implicated in the pathogenesis of numerous diseases, most notably cancer, where it is often overexpressed and contributes to malignant phenotypes.[1][2] This has rendered CK2 an attractive therapeutic target for drug development.
CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CK2.[4][5] It has been the subject of numerous preclinical and clinical studies, making it a well-characterized tool for probing CK2 function and a promising therapeutic agent.[5][6] This guide focuses on the specific interaction between CX-4945 and the catalytic CK2α subunit.
Quantitative Binding Data of CX-4945 to CK2α
The binding affinity of CX-4945 to CK2α has been determined using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Source |
| IC50 | 1 nM | Cell-free kinase assay with recombinant human CK2α | [4] |
| Ki | 0.38 nM | Enzyme kinetics with recombinant human CK2α | [3][4] |
| Kd | 4.97 nM | Surface Plasmon Resonance (SPR) with human CK2α | [7] |
Table 1: Summary of Quantitative Binding Data for CX-4945 and CK2α.
| Off-Target Kinase | IC50 (nM) | Assay Type | Source |
| FLT3 | 35 | Cell-free assay | [4] |
| PIM1 | 46 | Cell-free assay | [4] |
| CDK1 | 56 | Cell-free assay | [4] |
| DYRK1A | 160 | In vitro kinase assay | [8] |
| GSK3β | 190 | In vitro kinase assay | [8] |
Table 2: Select Off-Target Kinase Inhibition Profile of CX-4945.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections outline the protocols for the key experiments used to characterize the interaction between CX-4945 and CK2α.
In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[9][10]
Materials:
-
Recombinant human CK2α enzyme
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)[4]
-
CX-4945 (Silmitasertib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)[4]
-
ATP
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of CX-4945 in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following components in a final volume of 5 µL:
-
CX-4945 at various concentrations.
-
Recombinant CK2α enzyme.
-
CK2 peptide substrate.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CK2α.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Normalize the data with the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity. Plot the percent inhibition versus the logarithm of the CX-4945 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Kd Determination
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding interactions in real-time, from which the equilibrium dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human CK2α protein
-
CX-4945
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 50 mM NaOH)
Procedure:
-
Protein Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant CK2α protein over the activated surface to allow for covalent coupling via primary amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.
-
-
Analyte Preparation: Prepare a stock solution of CX-4945 in 100% DMSO and create a serial dilution in the running buffer. The final DMSO concentration should be matched in the running buffer for all samples.
-
Binding Assay:
-
Inject the different concentrations of CX-4945 over the immobilized CK2α and the reference flow cell at a constant flow rate.
-
Monitor the association phase for a sufficient time to observe the binding curve approaching equilibrium.
-
Switch to flowing only the running buffer to monitor the dissociation phase.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound CX-4945 and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human CK2α protein
-
CX-4945
-
Identical, degassed buffer for both protein and inhibitor solutions
Procedure:
-
Sample Preparation:
-
Prepare the CK2α protein solution and the CX-4945 solution in the exact same, degassed buffer to minimize heats of dilution.
-
Determine the accurate concentrations of both the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the CK2α solution into the sample cell of the calorimeter.
-
Load the CX-4945 solution into the injection syringe.
-
Perform a series of small, sequential injections of CX-4945 into the sample cell while monitoring the heat change.
-
-
Control Experiment: Perform a control titration by injecting CX-4945 into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
CK2 Signaling Pathways
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cell proliferation, survival, and differentiation.[1][11] The inhibition of CK2 by CX-4945 can modulate these pathways, leading to its anti-cancer effects.[12]
Conclusion
CX-4945 is a high-affinity inhibitor of the protein kinase CK2α, as demonstrated by consistent low nanomolar IC50, Ki, and Kd values obtained through various robust experimental methodologies. This technical guide provides the foundational quantitative data and detailed protocols necessary for researchers to understand and further investigate the interaction between CX-4945 and CK2α. The modulation of key oncogenic signaling pathways by CK2 underscores the therapeutic potential of its inhibition, and CX-4945 serves as a critical tool in these endeavors.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. mdpi.com [mdpi.com]
- 12. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CK2-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CK2-IN-14, a potent inhibitor of Casein Kinase 2α (CK2α). This document details the biochemical and cellular activities of this compound, presents experimental methodologies for its evaluation, and visualizes key pathways and workflows to support further research and development.
Biochemical Activity: Kinase Inhibition
This compound demonstrates potent inhibitory activity against the α subunit of Casein Kinase 2. The in vitro efficacy of this compound was determined through kinase inhibition assays, which measure the concentration of the inhibitor required to reduce the kinase activity by half (IC50).
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| CK2α | 36.7 |
Cellular Activity: Anti-proliferative Effects
The cellular activity of this compound was assessed by evaluating its ability to inhibit the growth of human cancer cell lines. The half-maximal growth inhibition (GI50) was determined for the 786-O renal cell carcinoma and U937 lymphoma cell lines, showcasing the inhibitor's cell permeability and potential as an anti-cancer agent.
Table 2: Cellular Potency of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| 786-O | Renal Cell Carcinoma | 7.3 |
| U937 | Histiocytic Lymphoma | 7.5 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the general steps for determining the IC50 value of this compound against CK2α.
Materials:
-
Recombinant human CK2α enzyme
-
Peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the CK2α enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (as a control) to the wells containing the enzyme and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Growth Inhibition Assay (GI50 Determination)
This protocol describes the methodology for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
786-O and U937 cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 786-O and U937 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (as a control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
CK2 Signaling Pathway
The following diagram illustrates a simplified representation of the CK2 signaling pathway, highlighting its role in cell survival and proliferation.
Experimental Workflow for In Vitro Characterization
This diagram outlines the workflow for the in vitro characterization of this compound.
Mechanism of Action of an ATP-Competitive CK2 Inhibitor
The following diagram illustrates the competitive inhibition mechanism of an ATP-competitive inhibitor like this compound.
preliminary studies on CK2-IN-14 efficacy
An in-depth analysis of scientific literature reveals no specific public data or preliminary studies for a compound designated "CK2-IN-14." Therefore, this technical guide will focus on the preliminary efficacy of well-characterized, representative inhibitors of Protein Kinase CK2, a crucial enzyme frequently dysregulated in cancer and other diseases.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to assess CK2 inhibitor efficacy, present key quantitative data for selected inhibitors, and visualize the complex biological pathways involved.
Core Concepts of CK2 Inhibition
Protein Kinase CK2 is a serine/threonine kinase that plays a vital role in a myriad of cellular processes, including cell growth, proliferation, survival, and angiogenesis.[2][3] Its constitutive activity and broad range of substrates make it a key regulator of cellular function.[3][4] In many types of cancer, CK2 is overexpressed, and this is often associated with a poor prognosis.[2][5] Consequently, the inhibition of CK2 has emerged as a promising therapeutic strategy in oncology.[3][6] Most CK2 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase's catalytic subunit, preventing the phosphorylation of CK2 substrates and thereby disrupting the signaling pathways that contribute to cancer cell survival and proliferation.[3]
Quantitative Efficacy of Representative CK2 Inhibitors
The following table summarizes the in vitro potency of several well-studied CK2 inhibitors against the CK2α subunit and in cellular assays.
| Compound | Target(s) | IC50 (in vitro) | Cellular Potency (IC50) | Cell Line | Reference(s) |
| TBB | CK2 | 0.15 µM | Not specified in results | WiDr | [7] |
| CX-4945 | CK2 | Not specified | 45 nM (nanoBRET) | Not specified | [4] |
| Compound 7h | CK2 | Picomolar affinity | 50 nM (Wnt signaling) | DLD-1 | [8] |
| SGC-CK2-2 | CK2 | Reduced potency vs. CX-4945 | Not specified | Not specified | [6] |
| AB668 | CK2 (bivalent) | Ki of 41 nM | Not specified | Various cancer lines | [9] |
| IQA | CK2 | 0.080 µM | Not specified | Jurkat | [10] |
Key Experimental Protocols
In Vitro Kinase Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CK2 is through an in vitro kinase assay.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the purified recombinant CK2 enzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and ATP in a suitable buffer.[4]
-
Inhibitor Addition : The test compound (CK2 inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by CK2.
-
Detection of Phosphorylation : The level of substrate phosphorylation is quantified. This can be done using various methods, such as mobility shift microfluidics assays or by detecting the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Cellular proliferation assays are crucial for evaluating the effect of CK2 inhibitors on cancer cell growth.
-
Cell Culture : Cancer cell lines (e.g., HCT-116, U-87 MG) are cultured in appropriate media and conditions.[4]
-
Compound Treatment : Cells are seeded in multi-well plates and treated with the CK2 inhibitor at a range of concentrations. Control cells are treated with a vehicle (e.g., DMSO).
-
Incubation : The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a reagent such as resazurin, which is reduced by living cells to a fluorescent product.[4] The fluorescence intensity is proportional to the number of viable cells.
-
Data Analysis : The growth inhibition concentration 50% (GI50) is calculated by comparing the fluorescence of treated cells to the control cells.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways regulated by CK2 and a general workflow for the preclinical evaluation of CK2 inhibitors.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
A Technical Guide to CK2-IN-14: Mechanism of Action and Holoenzyme Interaction
Executive Summary
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes, and its dysregulation is strongly linked to oncogenesis. Consequently, CK2 has emerged as a significant target for cancer therapy. This document provides a comprehensive technical overview of CK2-IN-14 (also referred to as "compound 14" in primary literature), a novel ATP-competitive inhibitor built on a 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) scaffold. We consolidate quantitative data on its inhibitory potency and selectivity, detail its binding mode within the catalytic site of the CK2α subunit, and provide the experimental protocols used for its synthesis, characterization, and structural determination.
Introduction to Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved kinase essential for cell viability.[1] It typically exists as a heterotetrameric holoenzyme composed of two catalytic subunits (α and/or α') and a dimer of two regulatory β subunits (CK2α₂β₂).[1][2] The catalytic subunits house the ATP-binding site and are constitutively active.[2] The regulatory β subunits, while not essential for catalysis, modulate substrate specificity and holoenzyme stability.[2]
CK2 is a pleiotropic kinase, phosphorylating hundreds of substrates involved in key signaling pathways that control cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways.[3] Its overexpression in numerous cancers is correlated with poor prognosis, making it an attractive therapeutic target.[4]
This compound: A Benzotriazole-Based Inhibitor
This compound is a derivative of 4,5,6,7-tetrabromobenzotriazole (TBB), a known class of CK2 inhibitors.[4] It was synthesized using a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) "click chemistry" approach, which allows for the facile creation of diverse derivatives.[4][5] This inhibitor was designed to target the ATP-binding pocket of the CK2 catalytic subunit.
Quantitative Inhibitor Profile
The inhibitory activity and cytotoxic effects of this compound have been quantified through various assays. The data reveals a potent inhibitor with micromolar efficacy against the CK2α catalytic subunit and notable cytotoxic effects against several cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | Kᵢ (µM) |
|---|
| this compound | Human CK2α | 1.04 ± 0.13[5] |
Table 2: Cytotoxic Activity (LC₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | LC₅₀ (µM) |
|---|---|---|
| Jurkat T-cell | Human Leukemia | >25[5] |
| L1210 | Murine Leukemia | 15.6 ± 1.1[5] |
| MDA-MB 231 | Human Breast Adenocarcinoma | 16.7 ± 1.2[5] |
| MCF-7 | Human Breast Adenocarcinoma | 12.3 ± 0.9[5] |
Table 3: Kinase Selectivity Profile of this compound The selectivity of this compound was assessed at a concentration of 10 µM against a panel of 24 kinases using the KINOMEscan™ methodology. The results are expressed as the percentage of the kinase that remains bound to the ligand-coated beads, where a lower percentage indicates stronger inhibition.
| Kinase Target | % Control | Kinase Target | % Control |
| CK2α | 1.0 | GSK3β | 99.0 |
| CK2α' | 1.0 | JNK1 | 102.0 |
| PIM1 | 2.5 | MEK1 | 96.0 |
| DYRK1A | 3.5 | p38α | 100.0 |
| DYRK1B | 10.0 | p38β | 100.0 |
| HIPK2 | 16.0 | p38δ | 100.0 |
| PIM2 | 20.0 | p38γ | 100.0 |
| DYRK2 | 28.0 | PAK2 | 100.0 |
| CDK2 | 96.0 | RAF1 | 100.0 |
| ERK1 | 100.0 | SRC | 100.0 |
| ERK2 | 100.0 | ZAP70 | 100.0 |
| Data adapted from Świder et al., 2015. The results demonstrate high selectivity for CK2 isoforms and PIM/DYRK family kinases over other tested kinases.[5] |
Mechanism of Interaction with the CK2 Holoenzyme
This compound functions as an ATP-competitive inhibitor, binding directly to the catalytic site located on the CK2α subunit of the holoenzyme. This interaction blocks the binding of ATP, thereby preventing the phosphorylation of CK2 substrates.
Caption: Mechanism of this compound competitive inhibition.
Crystallographic analysis of this compound in complex with a truncated version of human CK2α (residues 1-335) confirms its binding within the ATP pocket.[6] The tetrabromobenzotriazole core occupies the adenine-binding region, a common feature for this class of inhibitors. The orientation of the inhibitor's side chain was observed to differ slightly depending on the crystallization method (co-crystallization vs. soaking), highlighting the dynamic nature of the interaction within the active site.[6] The triazole ring was noted to coordinate with Asp120.[6] While these structural studies were performed on the isolated catalytic subunit, the binding site is located on this subunit within the fully assembled holoenzyme.
Impact on Cellular Signaling Pathways
By inhibiting CK2, this compound can modulate downstream signaling pathways critical for cancer cell survival and proliferation. One of the most important is the PI3K/Akt pathway, where CK2 plays a pro-survival role by directly phosphorylating and activating Akt (at Ser129) and inactivating the tumor suppressor PTEN.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C5RA12114K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CK2-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is a pivotal regulator of numerous cellular processes.[1][2] Dysregulation of CK2 activity is frequently implicated in various diseases, most notably cancer, where it contributes to tumor progression by promoting cell proliferation and survival.[3][4][5] CK2 exerts its influence by phosphorylating a vast array of substrates, thereby modulating key signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB.[6][7][8][9][10] Consequently, CK2 has emerged as a significant therapeutic target in oncology.[3][11]
CK2-IN-14 is a potent and selective inhibitor of CK2. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the CK2α subunit, preventing the phosphorylation of CK2 substrates and disrupting downstream signaling.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential and elucidate its mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of Representative CK2 Inhibitor (CX-4945)
| Cancer Type | Cell Line | IC50 (µM) | Effect | Reference |
| Breast Cancer | BT-474, MDA-MB-231, MCF-7 | 1.71-20.01 | Proliferation Inhibition | [6] |
| Glioblastoma | U-87 | 10-15 (significant p-CK2 reduction) | Reduced Proliferative Activity | [12] |
| Leukemia | Jurkat | 0.1 (endogenous CK2 activity) | Inhibition of CK2 Activity | [6] |
| Leukemia | CLL | < 1 | Proliferation Inhibition | [6] |
Note: This data is for the well-characterized CK2 inhibitor CX-4945 and serves as a reference for expected efficacy. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
Signaling Pathways and Experimental Workflow
CK2 Signaling Pathways
Caption: this compound inhibits CK2, impacting multiple pro-survival signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating the cellular and molecular effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[6]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 0.1 to 100 µM) is recommended for initial experiments.[6] Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation state of CK2 substrates and downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CK2 substrate, anti-p-Akt (S129), anti-Akt, anti-β-catenin, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) and load onto an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.[6]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis induced by CK2 inhibition using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment, including any floating cells in the medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Troubleshooting and Optimization
-
High IC50 Value: If this compound shows lower than expected potency, consider that the cell line may be inherently resistant.[13] Perform a time-course experiment to determine the optimal treatment duration.[13]
-
Variability in Results: Ensure consistent cell seeding density and proper mixing of the inhibitor.[13] Prepare fresh dilutions for each experiment.
-
Off-Target Effects: To confirm that the observed effects are due to CK2 inhibition, consider performing a rescue experiment by overexpressing a resistant CK2 mutant or using a structurally different CK2 inhibitor as a control.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of CK2 in various cellular processes and evaluate its potential as a therapeutic agent.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Protein Kinase CK2 Suppresses Pro-survival Signaling Pathways and Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing CK2-IN-14 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes.[1][2][3] Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, making it a compelling therapeutic target.[2][4][5][6][7] CK2-IN-14 is a potent and selective inhibitor of CK2, and this document provides detailed application notes and protocols for its use in kinase assays to facilitate research and drug development efforts aimed at targeting this key enzyme.
CK2 is a constitutively active kinase, typically found as a tetrameric holoenzyme composed of two catalytic subunits (α or α') and two regulatory (β) subunits.[1][7] It phosphorylates a vast number of substrates, influencing signaling pathways critical for cell growth, proliferation, survival, and apoptosis.[1][4][6] Key pathways regulated by CK2 include PI3K/AKT/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[1][4][8]
Mechanism of Action
This compound, like many kinase inhibitors, is an ATP-competitive inhibitor.[2] This means it binds to the ATP-binding pocket of the CK2 catalytic subunit, preventing the binding of ATP and subsequent phosphorylation of its substrates.[2] The effectiveness of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation
The inhibitory activity of this compound and other inhibitors against CK2 and off-target kinases is summarized below. This data is crucial for assessing the potency and selectivity of the compound.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | CK2 | 0.66 | Not Specified | [9] |
| Clk2 | 32.69 | Not Specified | [9] | |
| CX-4945 | CK2 | 14.7 | Not Specified | [10] |
| CLK2 | 3.8 | Not Specified | [10] | |
| SGC-CK2-1 | CK2α | 36 | nanoBRET | [11] |
| CK2α' | 16 | nanoBRET | [11] | |
| Quinalizarin | CK2 holoenzyme | 150 | Not Specified | [10] |
| CK2α | 1350 | Not Specified | [10] | |
| NBC | CK2 | 370 | Not Specified | [10] |
| PIM-1 | 3100 | Not Specified | [10] | |
| PIM-3 | 340 | Not Specified | [10] | |
| AB668 | CK2 holoenzyme | 65 | Radiometric | [12] |
Signaling Pathways Involving CK2
The following diagrams illustrate the central role of CK2 in several key signaling pathways implicated in cell proliferation and survival.
Experimental Protocols
The following are generalized protocols for performing in vitro kinase assays with this compound. These can be adapted for various assay formats, such as luminescence-based, fluorescence-based, or radiometric assays.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[13][14]
Materials:
-
CK2 enzyme (human recombinant)[15]
-
This compound inhibitor
-
Substrate peptide (e.g., RRRDDDSDDD)[16]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Luminometer
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of CK2 enzyme in kinase assay buffer.
-
Prepare a substrate/ATP mix in kinase assay buffer. The final ATP concentration is typically around the Km for ATP or as desired for the experiment (e.g., 10-100 µM).[16][17]
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for control) to the wells of the assay plate.
-
Add 2 µL of the CK2 enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.[14]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to light.
-
Incubate at room temperature for 30 minutes.[14]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
Materials:
-
CK2 enzyme
-
This compound inhibitor
-
Substrate protein (e.g., casein)[15]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Assay Buffer
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase assay buffer, CK2 enzyme, substrate, and serially diluted this compound or DMSO.
-
-
Initiate Reaction:
-
Add radiolabeled ATP to the reaction mixture to start the kinase reaction.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stop Reaction and Spot:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
-
Quantification:
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis and Interpretation
The data obtained from the kinase assay is used to determine the IC50 value of this compound. This is typically done by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a more potent inhibitor.
Selectivity Profiling
To assess the selectivity of this compound, it is important to test its activity against a panel of other kinases.[10][11] A highly selective inhibitor will have a significantly lower IC50 for the target kinase (CK2) compared to other kinases. This is crucial for minimizing off-target effects in a therapeutic context.
Conclusion
This compound is a valuable tool for studying the function of CK2 and for the development of novel therapeutics. The protocols and information provided in this document offer a comprehensive guide for its application in kinase assays. Proper experimental design, including appropriate controls and data analysis, is essential for obtaining accurate and reproducible results. Researchers should always refer to the specific datasheets of the reagents and instruments used for optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CK2 alpha 1 Kinase Enzyme System Application Note [promega.co.uk]
- 14. promega.com [promega.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Kinase activity assays Src and CK2 [protocols.io]
- 17. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Solubilizing and Utilizing CK2-IN-14 in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of CK2-IN-14, a potent inhibitor of Casein Kinase 2 (CK2), for in vitro and cell-based assays. The following sections offer guidance on preparing stock solutions, assessing its effects on cell viability, and analyzing its impact on the CK2 signaling pathway.
Product Information and Solubility
This compound is a small molecule inhibitor of CK2, a serine/threonine protein kinase that is a key regulator of numerous cellular processes. Dysregulation of CK2 activity has been implicated in various diseases, including cancer.
Chemical Properties:
-
Molecular Formula: C₁₄H₉NO₃
-
Molecular Weight: 239.23 g/mol
Solubility and Storage:
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Due to limited publicly available data on the precise solubility of this compound, empirical determination is recommended for high concentrations. For most applications, a 10 mM stock solution in DMSO is a practical starting point.
Storage Recommendations:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solutions (in DMSO): Aliquot and store at -80°C to minimize freeze-thaw cycles. While specific stability data for this compound is not available, it is best practice to use freshly prepared dilutions for experiments.
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | Soluble (exact concentration to be determined) | 10 mM |
| Ethanol (B145695) | Data not available | Not Recommended |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not Recommended |
CK2 Signaling Pathway
CK2 is a constitutively active kinase that phosphorylates a wide range of substrates, influencing numerous signaling pathways critical for cell proliferation, survival, and apoptosis.[2] Inhibition of CK2 can therefore have profound effects on cellular function. The diagram below illustrates the central role of CK2 in several key signaling cascades.
Experimental Protocols
The following are detailed protocols for utilizing this compound in common laboratory assays. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and experimental conditions. For context, a related compound, CK2-IN-4, has a reported IC₅₀ of 8.6 µM.[3]
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound to prepare your desired volume of a 10 mM stock solution (M.W. = 239.23 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh out 2.39 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the solid this compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) and sonication can aid in dissolution.[4]
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
This protocol is used to determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A broad range of concentrations (e.g., 0.1 to 100 µM) is recommended for initial experiments.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC₅₀ value.
-
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CK2 substrate (pS/pT-D-X-E), anti-total protein antibody, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal and/or the loading control.
-
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 2 mM DTT, 1 mM MnCl₂)
-
[γ-³²P]ATP or a non-radioactive ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (Non-Radioactive):
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add this compound at various concentrations.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions of the ADP-Glo™ kit.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. CK2-IN-1 Supplier | CAS 51726-83-1 | AOBIOUS [aobious.com]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2-IN-4 | Casein Kinase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols for Measuring CK2 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of Casein Kinase 2 (CK2) inhibitors by monitoring the phosphorylation status of its downstream targets using Western blot analysis.
Introduction
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2][3] Western blotting is a widely used technique to measure the inhibition of CK2 activity by observing changes in the phosphorylation of its specific substrates in response to inhibitor treatment.[4] This document outlines a comprehensive protocol for this purpose.
Core Signaling Pathways Modulated by CK2
CK2 is a key regulator of several signaling pathways critical for cell survival and proliferation. A primary mechanism of CK2's pro-survival function is through the PI3K/Akt signaling pathway. CK2 can directly phosphorylate Akt at serine 129, contributing to its full activation.[5] Furthermore, CK2 can influence the Wnt/β-catenin pathway.[6] A simplified representation of the CK2 signaling pathway is provided below.
References
- 1. CK2 alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating CK2 activity with the antibody specific for the CK2-phosphorylated form of a kinase-targeting cochaperone Cdc37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CK2 alpha-2 Monoclonal Antibody (1E1) (MA5-17062) [thermofisher.com]
Application Notes and Protocols: CK2-IN-14 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a key player in various cellular processes critical for cancer cell survival, proliferation, and resistance to therapy. Its elevated expression in numerous cancers makes it a compelling target for therapeutic intervention. CK2-IN-14 and its analogues, such as the clinical candidate silmitasertib (B1669362) (CX-4945), are potent and selective inhibitors of CK2. Preclinical and clinical studies have demonstrated that combining CK2 inhibitors with conventional chemotherapies, targeted agents, and radiation can lead to synergistic anti-tumor effects and overcome drug resistance.
These application notes provide a comprehensive overview of the use of this compound and similar inhibitors in combination with other cancer therapies. This document includes quantitative data from preclinical studies, detailed experimental protocols for evaluating synergistic effects, and visualizations of the key signaling pathways and experimental workflows involved.
Data Presentation: Synergistic Effects of CK2 Inhibitor Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of the CK2 inhibitor CX-4945 in combination with various cancer therapies. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of CX-4945 with Chemotherapeutic Agents
| Cancer Type | Cell Line(s) | Combination Agent | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference(s) |
| Glioblastoma | SF767, U373, LN229 | Temozolomide (B1682018) | Varies by cell line | Significantly reduced | Not explicitly stated, but synergy reported | [1] |
| Ovarian Cancer | A2780, SKOV-3 | Cisplatin (B142131) | A2780: 300 nM | Not specified | Synergistic | [2] |
| Ovarian Cancer | A2780, SKOV-3 | Gemcitabine | A2780: 3 nM | Not specified | Synergistic | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-47, Fadu | Cisplatin | Varies by cell line | 1.7 to 7.9-fold decrease | Synergistic in UM-SCC-47 and Fadu (CI < 1) | [3] |
| Lung Adenocarcinoma | A549/DDP (Cisplatin-resistant) | Cisplatin | 18.43 µg/ml | 6.43 µg/ml | Not explicitly stated, but sensitization reported | [4] |
| Acute Lymphoblastic Leukemia (ALL) | CEM-R (Vinblastine-resistant) | Vinblastine | 39.4 µg/ml | 6.2 µg/ml | 0.66 ± 0.04 (Synergistic) | [5] |
| Acute Lymphoblastic Leukemia (ALL) | S-CEM (Vinblastine-sensitive) | Vinblastine | Not specified | Not specified | 0.70 ± 0.08 (Synergistic) | [5] |
| Cholangiocarcinoma | RMCCA-1, CCLP-1 | Cisplatin | Not specified | Not specified | Additive (CI ≈ 1) when cisplatin is given first | [6] |
Table 2: In Vitro Synergy of CX-4945 with Targeted Therapies
| Cancer Type | Cell Line(s) | Combination Agent | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference(s) |
| Acute Lymphoblastic Leukemia (ALL) | MOLT-4, JURKAT, CEM-R, KOPN-8, RS4;11, NALM-6 | Bortezomib (B1684674) | Varies by cell line | Not specified | Synergistic | [7][8][9] |
Table 3: In Vivo Efficacy of CX-4945 Combination Therapy
| Cancer Model | Animal Model | Combination Agent | Treatment Regimen | Outcome | Reference(s) |
| Glioblastoma (intracranial xenograft) | Mice | Temozolomide | CX-4945 + TMZ | Significantly prolonged survival compared to TMZ alone. | [1] |
| Ovarian Cancer (xenograft) | Mice | Cisplatin | CX-4945 + Cisplatin | Significantly inhibited tumor growth compared to single agents. | [2] |
| Ovarian Cancer (xenograft) | Mice | Gemcitabine | CX-4945 + Gemcitabine | Significantly inhibited tumor growth compared to single agents. | [2] |
| Glioblastoma (xenograft) | Mice | Vehicle/CX-4945 | CX-4945 (50 and 100 mg/kg) | Reduced tumor growth and pathological features of GBM. | [10] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of CK2 inhibitors in combination therapies stem from their ability to modulate multiple cancer-relevant signaling pathways. Inhibition of CK2 can potentiate the effects of other drugs by preventing the repair of drug-induced DNA damage, promoting apoptosis, and inhibiting pro-survival signaling cascades.
Combination with Chemotherapy (e.g., Temozolomide in Glioblastoma)
In glioblastoma, the combination of CX-4945 and temozolomide (TMZ) demonstrates a synergistic effect. CK2 inhibition downregulates the STAT3 signaling pathway, which in turn reduces the expression of O-6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to TMZ resistance.[1] This leads to increased DNA damage and apoptosis in glioma cells.[1]
Combination with Targeted Therapy (e.g., Bortezomib in ALL)
In Acute Lymphoblastic Leukemia (ALL), the combination of CX-4945 and the proteasome inhibitor bortezomib results in synergistic apoptosis. This is mediated through two key mechanisms. Firstly, the combination prevents the activation of the Unfolded Protein Response (UPR), a pro-survival pathway often induced by proteasome inhibitors. Secondly, in B-ALL cells, the combination paradoxically activates the pro-apoptotic functions of NF-κB, while in T-ALL cells, it inhibits the pro-survival NF-κB signaling.[7][8][9]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of CK2 inhibitors in combination with other cancer therapies.
Protocol 1: In Vitro Cell Viability and Synergy Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of a CK2 inhibitor alone and in combination with another therapeutic agent and to quantify the synergy of the combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
CK2 inhibitor (e.g., this compound)
-
Combination agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for the CK2 inhibitor and the combination agent, both individually and in combination at fixed ratios.
-
Treatment: Remove the culture medium and add 100 µL of media containing the single drugs or their combinations to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using software such as CompuSyn or CalcuSyn to determine synergy, additivity, or antagonism.[11][12]
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a CK2 inhibitor in combination with another therapeutic agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
CK2 inhibitor (e.g., this compound)
-
Combination agent
-
Vehicle for drug delivery
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, CK2 inhibitor alone, combination agent alone, combination therapy).
-
Drug Administration: Administer the treatments according to a predetermined schedule and dosage. The route of administration will depend on the specific drugs being tested.
-
Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the combination therapy compared to the single agents.[13][14][15][16]
Protocol 3: Western Blot Analysis of Key Signaling and Apoptosis Markers
Objective: To investigate the molecular mechanisms of synergy by analyzing the expression and phosphorylation status of key proteins in relevant signaling pathways and to assess the induction of apoptosis.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the CK2 inhibitor, the combination agent, and the combination for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-STAT3, cleaved PARP, γH2AX).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[18][19][20]
Conclusion
The combination of CK2 inhibitors like this compound with other cancer therapies represents a promising strategy to enhance therapeutic efficacy and overcome resistance. The synergistic effects observed in preclinical models are often attributed to the multifaceted role of CK2 in regulating critical cellular pathways involved in cell survival, DNA repair, and apoptosis. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals seeking to explore and validate the therapeutic potential of CK2-targeted combination therapies. Further investigation into the precise molecular mechanisms of synergy will continue to guide the rational design of novel and more effective cancer treatments.
References
- 1. Inhibition of Casein Kinase II by CX-4945, But Not Yes-associated protein (YAP) by Verteporfin, Enhances the Antitumor Efficacy of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines [mdpi.com]
- 4. The CK2 inhibitor CX4945 reverses cisplatin resistance in the A549/DDP human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Synergistic cytotoxic effects of bortezomib and CK2 inhibitor CX-4945 in acute lymphoblastic leukemia: turning off the prosurvival ER chaperone BIP/Grp78 and turning on the pro-apoptotic NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic cytotoxic effects of bortezomib and CK2 inhibitor CX-4945 in acute lymphoblastic leukemia: turning off the prosurvival ER chaperone BIP/Grp78 and turning on the pro-apoptotic NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. page-meeting.org [page-meeting.org]
- 16. Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of CK2-IN-14 in Leukemia Cell Lines: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including various forms of leukemia.[1][2] Its role in promoting cell proliferation, survival, and suppressing apoptosis makes it a compelling therapeutic target in oncology.[1][3] CK2 exerts its pro-survival functions through the modulation of several key signaling pathways, such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB.[3] Inhibition of CK2 has been shown to induce apoptosis and cell cycle arrest in leukemia cells, highlighting the potential of CK2 inhibitors as anti-leukemic agents.[3][4]
CK2-IN-14 is a potent inhibitor of the CK2α catalytic subunit.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in leukemia cell line research, summarizing its effects on cell viability and outlining methodologies for assessing its biological impact.
Data Presentation
The following table summarizes the available quantitative data for the activity of this compound.
| Compound | Cell Line | Assay Type | Value | Reference |
| This compound | U937 (Histiocytic Lymphoma) | Growth Inhibition (GI50) | 7.5 µM | [5] |
| This compound | N/A (Biochemical Assay) | CK2α Inhibition (IC50) | 36.7 nM | [5][6] |
Note: Further studies are required to determine the specific effects of this compound on apoptosis induction and cell cycle distribution in a broader range of leukemia cell lines.
Key Signaling Pathways Affected by CK2 Inhibition
Inhibition of CK2 in leukemia cells impacts several critical signaling cascades that regulate cell survival and proliferation. The diagram below illustrates the central role of CK2 and the downstream consequences of its inhibition.
Caption: CK2 signaling in leukemia and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in leukemia cell lines.
Cell Viability and Proliferation Assay (WST-1)
This protocol is for determining the GI50 (concentration that inhibits cell growth by 50%) of this compound.
Caption: Workflow for determining cell viability using the WST-1 assay.
Materials:
-
Leukemia cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well microplates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Materials:
-
Leukemia cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentration of this compound (e.g., at its GI50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of CK2 Signaling
This protocol is to assess the inhibition of CK2 activity by observing the phosphorylation status of its downstream targets, such as Akt (Ser129).
Materials:
-
Leukemia cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser129), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with a chemiluminescent substrate. Capture the signal using an imaging system. A decrease in the p-Akt (Ser129) signal relative to total Akt and the loading control (e.g., GAPDH) would indicate inhibition of CK2 activity.
Conclusion
This compound is a valuable tool for investigating the role of CK2 in leukemia. The provided protocols offer a framework for characterizing its anti-leukemic effects. Further research is encouraged to expand the quantitative dataset for this inhibitor across a wider panel of leukemia cell lines and to further elucidate its mechanism of action.
References
- 1. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. U937 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
Determining the In Vitro IC50 of Novel Protein Kinase CK2 Inhibitors
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. CK2 is a key regulator of numerous cellular processes, including cell cycle progression, DNA repair, apoptosis, and cell survival.[1][2] It is typically a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] Unlike many other kinases, CK2 is considered constitutively active.[4] Dysregulation and overexpression of CK2 are frequently observed in a wide variety of human cancers, making it a significant target for therapeutic intervention.[5][6] CK2 exerts its pro-oncogenic effects by phosphorylating hundreds of substrates, thereby modulating key signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB.[1]
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a novel CK2 inhibitor, CK2-IN-14, using both biochemical and cell-based in vitro assays. The IC50 value is a critical parameter for evaluating the potency of an inhibitor.
Note on this compound: As of the generation of this document, specific IC50 values for a compound designated "this compound" are not available in the public domain literature. The following data tables and protocols are provided as a comprehensive guide for the experimental determination of its IC50, using established CK2 inhibitors as examples.
Data Presentation: IC50 Values of Known CK2 Inhibitors
The following table summarizes the reported IC50 values for several well-characterized CK2 inhibitors. These values serve as a reference for comparing the potency of new chemical entities like this compound.
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| CX-4945 (Silmitasertib) | Biochemical (Radiometric) | CK2α | Kᵢ of 0.38 nM | [5] |
| SGC-CK2-1 | Biochemical (Enzymatic) | CK2α | 4.2 nM | [7] |
| SGC-CK2-1 | Biochemical (Enzymatic) | CK2α' | 2.3 nM | [7] |
| SGC-CK2-1 | Cell-based (NanoBRET) | CK2α' | 16-19 nM | [7] |
| AB668 | Biochemical (Radiometric) | CK2 Holoenzyme | 65 nM | [5] |
| Compound 3 (Allosteric) | Biochemical (ADP-Glo) | CK2α | 13.0 µM | [8] |
| Azonaphthalene Derivative (Cpd 4) | Biochemical | CK2α | ~0.4 µM | [6] |
| Stachybotrychromene C | Biochemical | Recombinant human CK2 | 0.32 µM | [9] |
| Acetoxystachybotrydial acetate | Cell-based (Proliferation) | MCF7 cells | EC50 of 0.39 µM | [9] |
Signaling Pathway Modulated by CK2
CK2 is a critical node in multiple signaling networks fundamental to cancer progression. The diagram below illustrates the role of CK2 in the PI3K/Akt signaling pathway, a key pathway regulating cell survival and proliferation. Inhibition of CK2 can disrupt these pro-survival signals.
Caption: Role of CK2 in the PI3K/Akt signaling pathway.
Experimental Workflow for IC50 Determination
A systematic approach is necessary to characterize the inhibitory effects of a compound like this compound. The following workflow outlines the key experimental stages from initial biochemical assays to cell-based validation.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant CK2 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human CK2 enzyme (e.g., CK2α or holoenzyme)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound (and control inhibitors, e.g., CX-4945)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, set up the kinase reaction. For a 25 µL reaction volume:
-
Add 5 µL of kinase assay buffer.
-
Add 2.5 µL of the CK2 enzyme.
-
Add 2.5 µL of the peptide substrate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control.
-
-
Initiate Reaction: Add 12.5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near its Km for CK2 (typically 10-25 µM).
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a positive control inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC50 value.
Protocol 2: Cell-Based Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cell lines that are known to be dependent on CK2 signaling.
Materials:
-
Human cancer cell line (e.g., HCT116, MOLT-4, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the curve and determine the IC50 value, which represents the concentration of this compound required to reduce cell viability by 50%.
References
- 1. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying STAT3 Signaling Using CK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing protein kinase CK2 inhibitors for the investigation of Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. The protocols and data presented focus on the use of well-characterized CK2 inhibitors, such as CX-4945 (Silmitasertib) and TBB, as potent tools to dissect the role of CK2 in both constitutive and cytokine-induced STAT3 activation. While the focus is on established inhibitors, the principles and methods described are applicable to novel inhibitors like CK2-IN-14.
Introduction to CK2 and its Role in STAT3 Signaling
Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that is frequently elevated in a multitude of cancers.[1][2] This pleiotropic kinase phosphorylates hundreds of substrates, positioning it as a central regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis.[2][3] CK2's involvement in sustaining pro-survival signaling cascades, such as the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways, makes it a compelling target for cancer therapy.[1][3]
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation. STAT3, a key member of this pathway, is often found to be constitutively activated in many human tumors, where it functions as an oncogene.[4]
Emerging evidence has established a critical link between CK2 and the JAK/STAT pathway.[5] CK2 can directly and indirectly modulate STAT3 activity. It has been shown to be a novel interaction partner with JAK1 and JAK2, and its inhibition can prevent the full activation of STAT3.[1][6] CK2 can phosphorylate JAKs, which in turn phosphorylate STAT3, leading to its dimerization, nuclear translocation, and activation of target gene transcription.[6][7] Therefore, pharmacological inhibition of CK2 provides a powerful approach to attenuate aberrant STAT3 signaling in cancer and other diseases.
Mechanism of CK2-Mediated STAT3 Activation
The following diagram illustrates the role of CK2 in the JAK/STAT3 signaling cascade and the point of intervention for CK2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic CK2 inhibition attenuates diverse prosurvival signaling cascades and decreases cell viability in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CK2-IN-14: A Potent Inducer of Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1][2][3] Elevated levels of CK2 are a common feature in a wide array of human cancers, where it plays a pivotal role in suppressing apoptosis, thereby contributing to tumor progression and resistance to therapy.[4][5][6] The inhibition of CK2 has emerged as a promising therapeutic strategy to selectively induce programmed cell death in cancer cells.[1][7] CK2-IN-14 is a potent and selective inhibitor of CK2, designed to exploit the dependence of cancer cells on CK2 activity for their survival. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in inducing and quantifying apoptosis, and expected outcomes in cancer cell lines.
Mechanism of Action
This compound, like many other well-characterized CK2 inhibitors, functions as an ATP-competitive inhibitor.[1][2] It binds to the ATP-binding pocket of the CK2 catalytic subunits (α and α'), preventing the phosphorylation of downstream substrates that are crucial for cell survival and the suppression of apoptosis.[1][2] By inhibiting CK2, this compound disrupts key pro-survival signaling pathways, including the PI3K/Akt and NF-κB pathways, leading to the activation of the apoptotic cascade.[5][8][9] The induction of apoptosis by CK2 inhibition involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and subsequent cellular dismantling.[3][4][6]
Data Presentation
The efficacy of CK2 inhibitors in inducing cell death is typically quantified by determining the half-maximal inhibitory concentration (IC50) for cell viability. The following table summarizes representative IC50 values for the well-studied CK2 inhibitor CX-4945 in various cancer cell lines, which can serve as a reference for estimating the effective concentration range for this compound.
| Cell Line | Cancer Type | IC50 (µM) of CX-4945 |
| HeLa | Cervical Carcinoma | 0.7 |
| MDA-MB-231 | Triple-Negative Breast Cancer | >10 |
| 786-O | Renal Cell Carcinoma | 0.34 ± 0.07 |
| PC3 | Prostate Adenocarcinoma | Not explicitly stated, but reported to induce apoptosis |
| B-ALL, T-ALL | Acute Lymphoblastic Leukemia | Not explicitly stated, but reported to induce apoptosis |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for each specific cancer cell line.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the concentration of this compound required to inhibit the growth of cancer cells by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using graphing software.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of this compound (e.g., at the predetermined IC50 concentration) for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour.[10]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3, as a confirmation of apoptosis induction.
Materials:
-
Cancer cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cleaved PARP and cleaved Caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP or anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of PARP and Caspase-3 indicates the induction of apoptosis.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Interpreting Annexin V/PI flow cytometry results.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: CK2-IN-14 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including colorectal, breast, lung, and prostate carcinomas.[1][2] Its ubiquitous expression and role in fundamental cellular processes such as cell cycle progression, apoptosis, and signal transduction have implicated it as a key player in tumorigenesis.[1][3] CK2 exerts its pro-survival functions through the modulation of several key oncogenic signaling pathways, including the PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin pathways.[4][5] Elevated CK2 activity often correlates with poor prognosis, making it an attractive target for therapeutic intervention in oncology.[2]
CK2-IN-14 is a potent and selective, ATP-competitive inhibitor of the CK2α catalytic subunit. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. The following sections outline the necessary experimental design, detailed protocols for tumor establishment and drug administration, and methods for data collection and analysis, including biomarker assessment to confirm target engagement.
Product Information
| Parameter | Value |
| Compound Name | This compound |
| Target | Casein Kinase 2 (CK2) |
| Mechanism of Action | ATP-competitive inhibitor |
| IC50 (CK2α) | 5 nM |
| Formulation | Provided as a solid. For in vivo use, formulate as a suspension in 0.5% methylcellulose (B11928114) in sterile water. |
| Storage | Store at -20°C. Protect from light. |
Key Signaling Pathways
CK2 is a central node in several signaling cascades that promote cancer cell proliferation and survival. Inhibition of CK2 by this compound is expected to impact these pathways, leading to anti-tumor effects.
Caption: CK2's central role in oncogenic signaling pathways.
Experimental Workflow
A typical in vivo xenograft study to evaluate the efficacy of this compound involves several key stages, from cell culture and animal acclimatization to data analysis and reporting.
Caption: Workflow for a typical xenograft study with this compound.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: HCT-116 (human colorectal carcinoma) or another suitable cancer cell line with known CK2 dependency.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells every 2-3 days to maintain exponential growth. Do not allow cells to exceed 80% confluency.
Animal Model
-
Species: Female athymic nude mice (e.g., BALB/c nude) or NSG mice, 6-8 weeks old.[6]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.[6]
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines.
Tumor Implantation
-
Harvest HCT-116 cells during the exponential growth phase.
-
Wash cells twice with sterile, serum-free medium or PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^7 cells/mL.[7]
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Formulation and Administration of this compound
-
Formulation: Prepare a suspension of this compound in 0.5% methylcellulose in sterile water. For a 50 mg/kg dose in a 20g mouse (0.2 mL administration volume), the concentration would be 5 mg/mL.
-
Dosing: Administer this compound orally (p.o.) via gavage at a dose of 50 mg/kg, once daily (QD) for 21 days. The vehicle control group should receive an equivalent volume of the 0.5% methylcellulose solution.
In-Life Monitoring and Endpoints
-
Measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the animals daily.
-
The primary endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.
-
Euthanize mice according to institutional guidelines.
Tissue Collection and Biomarker Analysis
-
At the study endpoint, collect tumor tissue. A portion of the tumor should be snap-frozen in liquid nitrogen for protein analysis and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess the levels of total and phosphorylated Akt (Ser129), a direct substrate of CK2, to confirm target engagement.
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 125.4 ± 10.2 | 1680.5 ± 150.7 | - | - |
| This compound (50 mg/kg) | 10 | 128.1 ± 9.8 | 650.2 ± 85.3 | 61.3 | <0.001 |
Table 2: Body Weight and Tolerability
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Maximum Body Weight Loss (%) | Treatment-related Deaths |
| Vehicle Control | 10 | 20.5 ± 0.5 | 22.1 ± 0.6 | 0 | 0 |
| This compound (50 mg/kg) | 10 | 20.3 ± 0.4 | 19.8 ± 0.5 | 2.5 | 0 |
Table 3: Biomarker Analysis (Western Blot)
| Treatment Group | N | Relative p-Akt (S129) / Total Akt Ratio ± SEM | % Inhibition of p-Akt (S129) | P-value |
| Vehicle Control | 3 | 1.00 ± 0.12 | - | - |
| This compound (50 mg/kg) | 3 | 0.35 ± 0.08 | 65 | <0.01 |
Conclusion
This document provides a comprehensive guide for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of the CK2 inhibitor, this compound. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is critical for the preclinical development of novel cancer therapeutics. The provided diagrams and tables serve as a framework for understanding the mechanism of action and presenting experimental results in a clear and concise manner. Successful demonstration of efficacy and target engagement in these models is a crucial step toward the clinical translation of this compound.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. BiTE® Xenograft Protocol [protocols.io]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Troubleshooting & Optimization
Optimizing CK2-IN-14 Concentration for Your Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of CK2-IN-14, a potent inhibitor of Protein Kinase CK2. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of Protein Kinase CK2 (Casein Kinase 2). CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1][2] By binding to the ATP pocket of CK2's catalytic subunits (CK2α and CK2α'), this compound prevents the phosphorylation of CK2's numerous downstream substrates, thereby disrupting key signaling pathways often implicated in cancer, such as the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways.[1][2][3]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A good starting point for a cell-based assay is to perform a dose-response experiment ranging from 0.1 µM to 50 µM.[4][5] The optimal concentration is highly dependent on the cell line and the specific biological question. Different cell lines exhibit varying sensitivity to CK2 inhibitors due to factors like their "non-oncogene addiction" to CK2, expression levels of CK2 subunits, and the activation of compensatory signaling pathways.[3]
Q3: How should I prepare and store my this compound stock solution?
This compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term use. For experiments, create fresh dilutions in your cell culture medium. Ensure the final concentration of DMSO in your experimental wells is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced artifacts.[6]
Q4: How can I confirm that this compound is inhibiting CK2 activity in my cells?
The most direct way to confirm CK2 inhibition is to perform a Western blot analysis to assess the phosphorylation status of a known CK2 substrate. A commonly used and reliable marker is the phosphorylation of Akt at serine 129 (p-Akt Ser129).[7][8] A dose-dependent decrease in the p-Akt (Ser129) signal upon treatment with this compound indicates successful target engagement.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers for each experiment.[3][5] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[3] | |
| Degradation or precipitation of this compound. | Prepare fresh dilutions of this compound from your stock solution for each experiment. Ensure the inhibitor is fully dissolved in the culture medium. | |
| This compound shows lower than expected potency (high IC50 value). | The cell line may be resistant to CK2 inhibition. | Investigate the dependency of your cell line on CK2-regulated pathways. Some cell lines may have redundant survival pathways.[3] |
| Suboptimal inhibitor exposure time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line and desired endpoint.[3] | |
| The inhibitor is being removed by drug efflux pumps. | Check for the expression of multidrug resistance (MDR) pumps like P-glycoprotein in your cell line.[3] | |
| No effect on cell viability, but phosphorylation of CK2 substrates is reduced. | The targeted CK2-mediated pathway may not be critical for the survival of your specific cell line. | Explore other CK2-regulated pathways that might be more relevant to your cell model.[3] |
| Insufficient inhibition to trigger cell death. | It's possible that only a very high level of CK2 inhibition leads to a loss of viability. Consider testing higher concentrations of this compound if cytotoxicity is the primary goal.[3] | |
| Inconsistent Western blot results for phosphorylated CK2 substrates. | Poor antibody quality. | Use a validated antibody specific for the phosphorylated form of the substrate.[3] |
| Suboptimal protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Avoid repeated freeze-thaw cycles of your lysates.[3] |
Quantitative Data Summary
The following table summarizes the IC50 values for well-characterized CK2 inhibitors, which can serve as a reference for your experiments with this compound.
| Inhibitor | Assay Type | Cell Line/Enzyme | IC50 Value |
| CX-4945 (Silmitasertib) | p-Akt S129 Inhibition | HeLa | ~0.7 µM[7] |
| p-Akt S129 Inhibition | MDA-MB-231 | ~0.9 µM[7] | |
| Cell Viability | Pancreatic Cancer Cells | 5 to >20 µM[3] | |
| Cell Viability | Head and Neck Cancer Cells | 3.4 - 11.9 µM[3] | |
| SGC-CK2-1 | Enzymatic | CK2α | 4.2 nM[3] |
| Enzymatic | CK2α' | 2.3 nM[3] | |
| Cellular (NanoBRET) | CK2α | 36 nM[3] | |
| Cellular (NanoBRET) | CK2α' | 16-19 nM[3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[3][5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[3]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals in viable cells.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
Western Blot Analysis of p-Akt (Ser129)
This protocol allows for the detection of changes in the phosphorylation of Akt at Ser129, a direct substrate of CK2.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser129) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[3][6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against p-Akt (Ser129) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and apply the chemiluminescent substrate to visualize the protein bands.[3]
-
To normalize, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)[10]
-
This compound
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Luminometer
Procedure (using ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.[3]
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP.[3]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[3]
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.[3]
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Key signaling pathways modulated by Protein Kinase CK2.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. dojindo.com [dojindo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Akt1 (Ser129) (D4P7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of CK2-IN-14 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the casein kinase 2 (CK2) inhibitor, CK2-IN-14, in dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound in DMSO. This guide provides a systematic approach to identify and resolve these common solubility issues.
Problem: this compound powder is not fully dissolving in DMSO, resulting in a suspension or visible particles.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity | Impurities can significantly impact the solubility of a compound. Ensure you are using a high-purity grade of this compound. If in doubt, verify the purity of your compound using analytical methods such as HPLC or LC-MS.[1][2] | A high-purity compound should dissolve more readily in DMSO. |
| DMSO Quality | DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can decrease the solubility of many organic compounds.[1][2] | The compound dissolves completely in fresh, water-free DMSO. |
| Incorrect Concentration | You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO. | The compound dissolves completely at a lower concentration. |
| Insufficient Mixing | The compound may not have been sufficiently agitated to facilitate dissolution. | Vigorous and prolonged mixing leads to a clear solution. |
| Low Temperature | The ambient temperature may be too low to facilitate the dissolution of the compound. | Gentle warming increases the kinetic energy, helping to overcome the solid's lattice energy and leading to dissolution.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[1] Many small molecule inhibitors are readily soluble in DMSO at high concentrations.[4]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you are facing solubility issues, follow these steps systematically:
-
Verify Compound and Solvent Quality: Ensure you are using a high-purity grade of this compound and a fresh, unopened bottle of anhydrous DMSO to minimize water contamination.[1][2]
-
Apply Mechanical Agitation: Vortex the solution vigorously for several minutes.[5]
-
Use Sonication: If vortexing is insufficient, sonicate the vial in a water bath for 10-15 minutes to help break down any aggregates.[3][5][6]
-
Apply Gentle Heat: As a next step, warm the solution in a 37°C water bath for 5-10 minutes.[1][2][5] Be cautious with heat, as excessive temperatures can degrade the compound.[1][5]
Q3: I observed precipitation in my this compound DMSO stock solution after storage, especially after freeze-thaw cycles. What should I do?
Precipitation upon storage is a common issue.[1] Before use, visually inspect the solution. If a precipitate is observed, try to redissolve it by following the steps outlined in Q2 (vortexing, sonication, gentle warming).[1] To minimize this issue, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][6]
Q4: Can I use other solvents if this compound does not dissolve in DMSO?
If this compound remains insoluble in DMSO even after troubleshooting, you can test its solubility in other organic solvents such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMA).[6] However, always consider the compatibility of these solvents with your downstream experiments.
Q5: How can I prevent my this compound from precipitating when I dilute my DMSO stock into an aqueous medium for my experiment?
Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic compounds.[4] To mitigate this:
-
Perform Serial Dilutions in DMSO: It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) while maintaining the compound's solubility.[6]
-
Use Solubility Enhancers: For challenging compounds, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility.[6]
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving a lyophilized powder of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Equilibrate to Room Temperature: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Calculate Required Volumes: Determine the mass of the inhibitor and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Solvent Addition: Carefully add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.[5]
-
Mechanical Agitation: Tightly cap the vial and vortex vigorously for 2-5 minutes to facilitate dissolution.[5]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2][5]
-
Gentle Warming (if necessary): If solubility issues persist, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2][5]
-
Final Visual Inspection: Once the solution is clear and free of any particulate matter, it is ready for use or storage.
-
Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[6]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
Technical Support Center: Troubleshooting Off-Target Effects of CK2-IN-14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of the protein kinase CK2 inhibitor, CK2-IN-14. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects occur when a kinase inhibitor, designed to block a specific kinase (the "on-target"), also binds to and inhibits other unintended kinases (the "off-targets").[1] This is a common challenge because the ATP-binding pocket, the site where many inhibitors act, is structurally similar across the kinome.[1] These unintended interactions can lead to misleading experimental results, unexpected cellular responses (phenotypes), and potential toxicity, making it difficult to attribute the observed effects solely to the inhibition of the intended target.[1]
Q2: What are the common reasons for observing unexpected or inconsistent results with this compound?
A2: Unexpected or inconsistent results when using this compound can stem from several factors:
-
Direct Off-Target Kinase Inhibition: The inhibitor may be binding to other kinases that play a role in the biological process being studied.
-
Network Effects: Inhibiting CK2 can lead to downstream changes in signaling pathways that are not a direct result of an off-target binding event but rather a consequence of inhibiting the primary target.[1]
-
High Inhibitor Concentration: Using concentrations of this compound that are significantly higher than its IC50 value for CK2 increases the likelihood of engaging lower-affinity off-target kinases.
-
Cell-Type Specificity: The expression levels of on- and off-target kinases can vary between different cell lines, leading to different responses to the inhibitor.
-
Polypharmacology: In some instances, the observed phenotype may be a result of the combined inhibition of CK2 and one or more off-target kinases. This can sometimes be therapeutically beneficial.[1]
Q3: How can I determine if the phenotype I'm observing is a true on-target effect of CK2 inhibition?
A3: A multi-pronged approach is the most reliable way to confirm that your observed phenotype is due to the inhibition of CK2:
-
Use a Structurally Unrelated CK2 Inhibitor: Compare the effects of this compound with another CK2 inhibitor that has a different chemical scaffold (e.g., SGC-CK2-1). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of CK2α (the catalytic subunit).[2][3] If the phenotype of the CK2 knockdown matches the phenotype observed with this compound treatment, it strongly supports an on-target mechanism.
-
Dose-Response Analysis: Perform your experiments across a range of this compound concentrations. An on-target effect should typically occur at concentrations consistent with the inhibitor's known potency for CK2.
-
Rescue Experiment: If possible, overexpress a version of CK2 that is resistant to this compound in your cells. If this "rescues" the phenotype (i.e., the cells behave as if they were not treated with the inhibitor), it provides strong evidence for an on-target effect.
Troubleshooting Guide
This guide provides step-by-step advice for specific issues you may encounter when using this compound.
Issue 1: Unexpected or contradictory cellular phenotype.
-
Question: I'm seeing a cellular response that is different from what is reported in the literature for CK2 inhibition. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
-
Verify On-Target Engagement: The first step is to confirm that this compound is engaging with CK2 in your cellular system at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4][5][6][7][8]
-
Perform a Kinase Selectivity Profile: To identify potential off-target kinases, it is highly recommended to profile this compound against a broad panel of kinases. This will provide quantitative data (IC50 or Kd values) on its interactions with other kinases.
-
Validate with an Orthogonal Approach: As mentioned in the FAQs, use a genetic method like siRNA-mediated knockdown of CK2α to see if it phenocopies the effect of this compound.[2][9][10]
-
Issue 2: High levels of cell toxicity or apoptosis.
-
Question: I'm observing significant cell death even at low concentrations of this compound. Is this expected, and how can I troubleshoot it?
-
Answer and Troubleshooting Steps:
-
Titrate the Inhibitor Concentration: Determine the lowest effective concentration that inhibits CK2 without causing widespread cell death. A dose-response curve for both CK2 inhibition (e.g., by monitoring a known downstream substrate) and cell viability (e.g., using an MTT or CellTiter-Glo assay) is crucial.
-
Analyze Apoptosis Markers: Use assays such as Annexin V staining or measuring caspase-3/7 activity to confirm if the observed cell death is due to apoptosis. It's possible that an off-target kinase is a critical survival kinase.
-
Consult Kinase Selectivity Data: Cross-reference the known off-targets of CK2 inhibitors with kinases known to be involved in cell survival pathways (e.g., PIM kinases, which have been noted as off-targets for some CK2 inhibitors).[1]
-
Quantitative Data: Kinase Selectivity Profiles
Understanding the selectivity of a kinase inhibitor is critical for interpreting experimental results. The following table summarizes the inhibitory activity of a selection of CK2 inhibitors against a panel of kinases. While specific data for this compound is not publicly available, the data for structurally related and commonly used CK2 inhibitors provide a valuable reference.
| Kinase Target | CX-4945 (Silmitasertib) IC50 (nM) | SGC-CK2-1 IC50 (nM) | AB668 Ki (nM) | Quinalizarin IC50 (µM) |
| CK2α | 14.7 | 4.2 | 41 (holoenzyme) | 1.35 |
| CK2α' | - | 2.3 | - | - |
| CLK2 | 3.8 | - | - | - |
| PIM-1 | - | - | - | 3.1 |
| PIM-3 | - | - | - | 0.34 |
| DAPK2 | - | - | - | - |
| DAPK3 | - | - | - | - |
| RPS6KA5 | - | - | >50% inhibition at 2µM | - |
Data compiled from multiple sources.[1][11] SGC-CK2-1 is noted for its high selectivity compared to CX-4945.[12] AB668 also demonstrates high selectivity.[11] Quinalizarin shows activity against PIM kinases.[1]
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4][5][8]
-
Materials:
-
Cells of interest
-
This compound and vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Thermal cycler
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against CK2α and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Culture your cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble proteins, while the pellet contains the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody against CK2α. Re-probe the membrane with an antibody against a loading control.
-
Data Analysis: Quantify the band intensities for CK2α at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
2. siRNA-Mediated Knockdown of CK2α
This protocol provides a general guideline for reducing the expression of CK2α using small interfering RNA (siRNA).
-
Materials:
-
Cells of interest
-
siRNA targeting CK2α (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free cell culture medium
-
Apparatus for Western blotting or RT-qPCR
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the CK2α siRNA (or non-targeting control) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the level of CK2α knockdown at the protein level by Western blotting or at the mRNA level by RT-qPCR. Compare the levels to cells treated with the non-targeting control siRNA.
-
3. NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a highly sensitive method to quantify compound binding to a kinase in live cells.[13][14][15][16][17] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.
-
Principle: When the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein, and a substrate for NanoLuc® is added, energy is transferred from the luciferase to the tracer, resulting in a BRET signal. A test compound (like this compound) that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
-
General Workflow:
-
Transfection: Transfect cells with a vector encoding the CK2α-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into an assay plate.
-
Compound and Tracer Addition: Add the fluorescent tracer and varying concentrations of this compound to the cells.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the BRET signal using a luminometer capable of detecting the distinct wavelengths of the donor (luciferase) and acceptor (tracer).
-
Data Analysis: The decrease in the BRET signal with increasing concentrations of this compound is used to determine the IC50 value for target engagement in live cells.
-
For detailed, step-by-step protocols for the NanoBRET™ assay, please refer to the technical manuals provided by the manufacturer (e.g., Promega Corporation).[13][15][16]
Visualizations
Caption: A workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: Key signaling pathways modulated by Protein Kinase CK2.
Caption: Logic for validating on-target effects by comparing pharmacological and genetic approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. SignalSilence® CK2 alpha siRNA I | Cell Signaling Technology [cellsignal.com]
- 3. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 14. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 15. promega.com [promega.com]
- 16. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [france.promega.com]
- 17. promegaconnections.com [promegaconnections.com]
Technical Support Center: CK2 Inhibitor Stability and Degradation
Disclaimer: The compound "CK2-IN-14" is not a publicly registered or widely recognized identifier for a specific Protein Kinase CK2 inhibitor. This technical support guide provides general best practices and troubleshooting advice applicable to small molecule kinase inhibitors, with a focus on compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold, a common core for CK2 inhibitors like the well-characterized chemical probe SGC-CK2-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing stock solutions of pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors?
A1: To ensure maximum stability, initial high-concentration stock solutions should be prepared in an anhydrous organic solvent.
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating stock solutions of kinase inhibitors, typically at concentrations of 10 mM or higher.[1][2] For some compounds, ethanol (B145695) may also be a viable option.
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all solid material is at the bottom. For quantities of 10 mg or less, the solvent can be added directly to the vial.[3]
-
Storage: Stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.[3] Store these aliquots at -80°C for long-term stability or at -20°C for short-term use (up to one month).[3]
Q2: What are the common signs of inhibitor degradation?
A2: Degradation can manifest in several ways, impacting the reliability of your experimental results.
-
Physical Changes: Observe your solutions for any color change, cloudiness, or the appearance of precipitate, which can indicate either degradation or poor solubility.
-
Loss of Potency: A gradual or sudden decrease in the inhibitor's effectiveness in your biological assays is a strong indicator of degradation.
-
Analytical Changes: When analyzed by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks or a decrease in the area of the parent compound's peak suggests the formation of degradation products.[4]
Q3: How stable are CK2 inhibitors in aqueous solutions and cell culture media?
A3: The stability of small molecule inhibitors in aqueous environments can vary significantly. Many are susceptible to hydrolysis, especially at 37°C.[1] Stability in cell culture media can be influenced by the media's composition (e.g., presence of serum, amino acids), pH, and incubation temperature.[5] It is crucial to determine the stability of your specific inhibitor under your experimental conditions, as some may degrade significantly over a 24- to 48-hour period.
Q4: How can I minimize the risk of degradation during my experiments?
A4: Careful handling is key to preserving the integrity of the inhibitor.
-
Prepare Fresh: Prepare fresh working dilutions from a frozen stock aliquot for each experiment. Avoid storing inhibitors in aqueous buffers for extended periods.
-
Avoid Freeze-Thaw Cycles: Use single-use aliquots of your stock solution. Repeated freezing and thawing can introduce moisture and accelerate degradation.[3]
-
Control Solvent Concentration: When diluting from a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.[5] Always include a vehicle-only control in your experiments.
-
Sterilization: If sterile solutions are required for cell culture, use a 0.2 µm syringe filter. Do not autoclave, as high temperatures will likely degrade the compound.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitor potency in biological assays. | Chemical Degradation: The inhibitor is degrading in the aqueous assay buffer or cell culture medium at 37°C. | Prepare fresh working solutions for each experiment. Perform a time-course stability study using HPLC or LC-MS to determine the inhibitor's half-life under your specific experimental conditions (see Protocol 1). |
| Stock Solution Degradation: The DMSO stock solution has degraded due to improper storage (e.g., moisture, repeated freeze-thaw cycles). | Discard the old stock solution and prepare a new one from the solid compound. Ensure the new stock is aliquoted and stored correctly at -80°C. | |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Poor Aqueous Solubility: The concentration of the inhibitor exceeds its kinetic solubility limit in the aqueous buffer. | Decrease the final concentration of the inhibitor. Perform a serial dilution to find the solubility limit. Consider adding a small amount of a surfactant like Tween-20 (e.g., 0.01%) to your buffer.[5] |
| New peaks appear in HPLC/LC-MS analysis. | Compound Degradation: The inhibitor is breaking down into one or more new chemical entities. | Review storage and handling procedures for both solid compound and stock solutions. Protect from light and moisture. Ensure the use of anhydrous DMSO for stock preparation.[1] |
| Observed cellular phenotype does not match expected CK2 inhibition. | Inactive Compound: The inhibitor has degraded and is no longer active. | Verify the integrity of your compound using an analytical method like LC-MS. Test a fresh batch of the inhibitor. |
| Off-Target Effects: Degradation products may have their own biological activity, leading to unexpected results. | Use a highly selective and stable chemical probe (like SGC-CK2-1) as a positive control. Confirm phenotypes using a structurally unrelated CK2 inhibitor or a genetic approach (e.g., siRNA).[6] |
Data Presentation: Storage and Stability Guidelines
Table 1: Recommended Storage Conditions for CK2 Inhibitors
| Form | Storage Temperature | Typical Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[7] | Store in a desiccator, protected from light and moisture. |
| 4°C | Up to 2 years[3] | Suitable for short-term storage; desiccation is still recommended. | |
| Stock Solution (in anhydrous DMSO) | -80°C | ≥ 6 months | Recommended for long-term storage. Use single-use aliquots to avoid freeze-thaw cycles.[3] |
| -20°C | Up to 3 months[8] | Suitable for short-term storage. Ensure vials are tightly sealed. | |
| Working Solution (in aqueous buffer) | 2-8°C or on ice | < 24 hours | Prepare fresh before each experiment. Avoid long-term storage in aqueous solutions.[8] |
Experimental Protocols
Protocol 1: General Method for Assessing Inhibitor Stability in Aqueous Buffer by HPLC
This protocol provides a framework for determining the chemical stability of a CK2 inhibitor in a buffer of interest (e.g., cell culture medium, assay buffer) over time.
Materials:
-
CK2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS or DMEM + 10% FBS)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Microcentrifuge tubes and HPLC vials
Procedure:
-
Prepare Working Solution: Dilute the inhibitor stock solution into your pre-warmed (e.g., 37°C) aqueous buffer to the final working concentration (e.g., 10 µM).
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) of the working solution and add it to a microcentrifuge tube containing an equal volume (100 µL) of ice-cold quenching solution. This stops the degradation process.
-
Sample Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Subsequent Time Points: At designated intervals (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots (100 µL) and quench them in the same manner as the T=0 sample.
-
Sample Processing:
-
Vortex each quenched sample vigorously.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins and salts.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the samples onto the HPLC/LC-MS system.
-
Use a suitable gradient method to separate the parent inhibitor from potential degradation products.
-
Monitor the absorbance at the inhibitor's λmax or use mass spectrometry to detect the parent mass.
-
-
Data Analysis:
-
Determine the peak area of the parent inhibitor at each time point.
-
Normalize the peak area at each subsequent time point to the peak area at T=0.
-
Plot the percentage of the remaining inhibitor versus time to determine its stability profile and calculate its half-life (t₁/₂) under the tested conditions.
-
Mandatory Visualizations
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Chemically induced degradation of CK2 by proteolysis targeting chimeras based on a ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of CK2-IN-14 in Control Cells
Welcome to the technical support center for researchers utilizing the Protein Kinase CK2 inhibitor, CK2-IN-14. This resource is designed to help you troubleshoot and minimize cytotoxic effects in your control cells, ensuring the specificity and reliability of your experimental results. While specific public data on this compound is limited, this guide draws upon extensive research on other well-characterized CK2 inhibitors to provide best practices and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity in my control cells treated with this compound?
A1: Cytotoxicity in control cells can stem from several factors:
-
On-target toxicity: While your experimental cells may be dependent on CK2 for survival, some non-cancerous or control cell lines can also be sensitive to the inhibition of this critical kinase. CK2 is involved in a multitude of essential cellular processes, and its inhibition can lead to cell cycle arrest or apoptosis even in normal cells.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins, especially at higher concentrations. This can lead to unexpected signaling disruptions and subsequent cytotoxicity. Some CK2 inhibitors are known to have off-target effects on kinases such as PIM1, HIPK2, and DYRK1a.[1]
-
High inhibitor concentration: The concentration of this compound used may be too high for your specific control cell line, leading to overwhelming on-target or off-target toxicity.
-
Solvent toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.
Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A2: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a structurally different CK2 inhibitor: If another CK2 inhibitor with a different chemical scaffold produces the same cytotoxic phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, transfect your control cells with a version of CK2 that is resistant to this compound. If the cytotoxicity is rescued, it is an on-target effect.
-
siRNA/shRNA knockdown: Compare the phenotype of this compound treatment with that of CK2 knockdown using siRNA or shRNA. Similar phenotypes suggest an on-target effect.
-
Kinome profiling: A kinome scan can reveal the selectivity of this compound by testing it against a large panel of kinases.
Q3: What is a good starting concentration for this compound in a new cell line?
A3: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM.[2] The goal is to find the lowest concentration that effectively inhibits CK2 without causing significant cytotoxicity in your control cells.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in control cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high. | Perform a dose-response curve (e.g., using an MTT assay) to determine the IC50 for cytotoxicity in your control cell line. | Identification of a concentration that inhibits CK2 with minimal toxicity to control cells. |
| Off-target kinase inhibition. | 1. Review literature for known off-targets of similar CK2 inhibitors. 2. Use a more selective CK2 inhibitor as a control, if available. 3. Perform a kinome scan to identify off-targets of this compound. | Understanding if the cytotoxicity is due to inhibition of kinases other than CK2. |
| On-target toxicity in sensitive control cells. | 1. Reduce the concentration of this compound. 2. Reduce the treatment duration. 3. Consider using a different control cell line that is less dependent on CK2 signaling. | Minimized cytotoxicity while still observing the desired effect in experimental cells. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of solvent used in your highest inhibitor concentration. | Determination if the solvent is contributing to the observed cytotoxicity. |
Issue 2: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor instability. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | Consistent inhibitor potency across experiments. |
| Cell culture variability. | Standardize cell passage number, confluency at the time of treatment, and media composition. | Reduced variability in cellular response to the inhibitor. |
| Assay variability. | Include appropriate positive and negative controls in all assays. For viability assays, use a known cytotoxic agent as a positive control. | Normalization of data and confirmation of assay performance. |
Quantitative Data Summary
While specific data for this compound is not widely available, the following tables provide examples of inhibitory concentrations for other well-characterized CK2 inhibitors to illustrate the importance of determining the specific IC50 for your compound and cell line.
Table 1: IC50 Values of Representative CK2 Inhibitors Against CK2 Kinase
| Inhibitor | IC50 (nM) against CK2α | Reference |
| CX-4945 (Silmitasertib) | 0.38 | [3] |
| TDB | 32 | [4] |
| Quinalizarin | ~50 | [5] |
Table 2: Example of Selectivity Profile for a CK2 Inhibitor (TBBz/TBI)
| Kinase | % Inhibition at 1 µM |
| CK2A1 | >95 |
| PIM1 | >95 |
| PIM3 | >95 |
| HIPK2 | >95 |
| DYRK1A | >95 |
| (Data adapted from literature on 4,5,6,7-tetrabromo-1H-benzimidazole)[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
Control and experimental cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[2]
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete culture medium. A broad range (e.g., 0.1 to 100 µM) is recommended for initial experiments.[2] Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for CK2 Pathway Inhibition
This protocol allows for the detection of changes in the phosphorylation of CK2 substrates.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-CK2α, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treatment with this compound, lyse the cells and determine the protein concentration of each sample.[2]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of CK2 substrates.
Visualizations
Caption: Core signaling pathways regulated by Protein Kinase CK2.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Incubation Time for CK2-IN-14 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for experiments involving the casein kinase 2 (CK2) inhibitor, CK2-IN-14. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to facilitate successful and reproducible results.
Disclaimer: While this guide provides recommendations based on established principles of CK2 inhibition, specific experimental conditions for this compound may require empirical optimization. The provided data from other CK2 inhibitors, such as CX-4945 (Silmitasertib) and TBB, should be considered as a starting reference.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound? A1: this compound is an inhibitor of Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase.[1][2] CK2 is involved in a multitude of cellular processes, including cell growth, proliferation, and survival, by phosphorylating hundreds of substrate proteins.[3][4][5] By inhibiting CK2, this compound can modulate the activity of numerous downstream signaling pathways that are often dysregulated in diseases like cancer.[6][7]
Q2: What is a recommended starting incubation time for this compound treatment? A2: For initial experiments, a 24-hour incubation period is a reasonable starting point to observe effects on cell viability or downstream signaling.[8][9] However, the optimal time is highly dependent on the cell line, the concentration of this compound, and the specific biological question being addressed. A time-course experiment is strongly recommended to determine the optimal incubation time for your specific experimental setup.[10]
Q3: How does the desired experimental outcome influence the incubation time? A3: The incubation time should be tailored to the biological endpoint:
-
Inhibition of protein phosphorylation: Short incubation times (e.g., 1, 3, 6, 12, 24 hours) are often sufficient to observe changes in the phosphorylation status of direct CK2 substrates like Akt (S129) or p21 (T145).[1][11]
-
Cell viability and proliferation assays: Longer incubation times (e.g., 24, 48, 72 hours) are typically required to observe significant effects on cell growth and death.[1][6]
-
Gene expression changes: Intermediate incubation times (e.g., 12, 24, 48 hours) may be necessary to detect changes in the transcription of CK2-regulated genes.
Q4: How do I determine the optimal concentration of this compound to use? A4: The optimal concentration is cell-line dependent and should be determined by a dose-response experiment. A common starting range for many CK2 inhibitors is between 0.1 µM and 100 µM.[6] The goal is to use the lowest concentration that elicits the desired biological effect to minimize potential off-target effects.[12]
Q5: Should I be concerned about the stability of this compound in culture medium during long incubations? A5: The stability of any compound in culture medium can be a factor in long-term experiments (> 48 hours). While specific stability data for this compound is not readily available, it is good practice to consider replacing the medium with freshly prepared inhibitor if you suspect degradation might be influencing your results in very long incubation protocols.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at any incubation time. | 1. Concentration is too low: The concentration of this compound may be insufficient to inhibit CK2 in your cell line. 2. Incubation time is too short: The treatment duration may not be long enough to produce the measured outcome. 3. Cell line is resistant: The specific cell line may not be dependent on CK2 signaling for survival or the measured phenotype.[10] | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). 3. Choose a different cell line known to be sensitive to CK2 inhibition or investigate alternative pathways. |
| High levels of cell death even at short incubation times. | 1. Concentration is too high: The concentration of this compound may be causing acute toxicity. 2. Vehicle (e.g., DMSO) toxicity: The solvent used to dissolve this compound may be toxic to the cells at the concentration used. | 1. Perform a dose-response experiment with a lower range of concentrations. 2. Ensure the final concentration of the vehicle is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
| Inconsistent results between experiments. | 1. Variable cell density: Differences in the number of cells seeded can affect the outcome. 2. Inhibitor degradation: Improper storage or handling of this compound can lead to loss of activity. 3. Inconsistent incubation times: Minor variations in the duration of treatment can lead to different results. | 1. Ensure consistent cell seeding density by performing accurate cell counts. 2. Aliquot the inhibitor stock solution and store it at the recommended temperature to avoid repeated freeze-thaw cycles. 3. Be precise with the timing of inhibitor addition and experiment termination. |
| Phosphorylation of a known CK2 substrate is not reduced. | 1. Suboptimal lysis buffer: The buffer may not adequately preserve the phosphorylation state of proteins. 2. Antibody issues: The primary antibody may not be specific or sensitive enough. 3. Rapid dephosphorylation: The target phosphorylation site may be rapidly dephosphorylated upon cell lysis. | 1. Use a lysis buffer containing phosphatase and protease inhibitors.[6] 2. Validate your antibody with appropriate positive and negative controls. 3. Ensure rapid cell lysis on ice to minimize enzymatic activity. |
Data Presentation
Table 1: Reference IC50 Values of Common CK2 Inhibitors in Various Human Cancer Cell Lines
Note: This data is for reference and the IC50 for this compound should be determined experimentally in your cell line of interest.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Silmitasertib (CX-4945) | Breast Cancer | BT-474, MDA-MB-231, MCF-7 | 1.71 - 20.01 | [6] |
| Leukemia | Jurkat | 0.1 (endogenous CK2 activity) | [6] | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Leukemia | Jurkat | Endogenous CK2 inhibited | [6] |
| Compound 4 (azonaphthalene derivative) | N/A | CK2α (in vitro) | ~0.4 | [8] |
| CK2 Inhibitor 2 | Prostate Cancer | PC-3 | 4.53 | [13] |
| Colon Cancer | HCT-116 | 3.07 | [13] | |
| Breast Cancer | MCF-7 | 7.50 | [13] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound on Cell Viability (MTT Assay)
This protocol determines the effect of different incubation times of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will prevent confluence at the final time point. Allow cells to adhere overnight.
-
Treatment: Treat cells with a predetermined concentration of this compound (based on a prior dose-response experiment). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control for each time point.
Protocol 2: Western Blot Analysis of a Downstream CK2 Substrate
This protocol assesses the effect of this compound incubation time on the phosphorylation of a known CK2 substrate (e.g., Akt at Ser129).
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH). The optimal incubation time is the point at which maximal inhibition of phosphorylation is observed.
Mandatory Visualizations
Caption: Major signaling pathways modulated by CK2 and inhibited by this compound.
Caption: Workflow for a time-course experiment to optimize incubation time.
Caption: A logical troubleshooting workflow for experiments with no observable effect.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecto-protein kinase CK2, the neglected form of CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of protein kinase CK2 inhibitors on proliferation and differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and managing inconsistent experimental results when working with the novel casein kinase 2 (CK2) inhibitor, designated here as CK2-IN-14. While specific biochemical and cellular data for this compound are not publicly available, this guide leverages established knowledge of CK2 biology and the common challenges associated with kinase inhibitors to provide robust troubleshooting strategies, detailed experimental protocols, and a framework for interpreting your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in early-stage drug discovery. Several factors can contribute to this variability:
-
Compound Stability and Solubility: this compound, as a novel compound, may have limited stability or solubility in your assay buffer. Precipitation or degradation over the course of the experiment will lead to a lower effective concentration and thus, a higher apparent IC50.
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, its apparent potency will be highly dependent on the ATP concentration in your assay.[1] Variations in the ATP concentration between experiments will lead to shifts in the IC50 value.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant CK2 enzyme can vary between batches, affecting inhibitor potency.
-
Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can all contribute to variability.
Q2: this compound shows potent inhibition in our biochemical assay but has a much weaker effect in our cell-based assays. Why is there a discrepancy?
A2: A drop-off in potency between biochemical and cellular assays is a frequent observation for novel inhibitors. The reasons are often multifactorial:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.
-
Cellular ATP Concentration: The intracellular concentration of ATP is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range). For an ATP-competitive inhibitor, this high level of the competing substrate will result in a significant decrease in apparent potency.[1]
-
Off-Target Effects: In a cellular context, the compound may engage with other kinases or proteins, leading to complex downstream effects that can mask the intended on-target inhibition.[2][3]
-
Metabolism: The compound may be rapidly metabolized by the cells into inactive forms.
Q3: We are seeing unexpected or inconsistent downstream signaling effects after treating cells with this compound. How can we troubleshoot this?
A3: Unexpected signaling outcomes can arise from the complex nature of cellular signaling networks and potential off-target activities of the inhibitor.
-
Activation of Compensatory Pathways: Inhibition of a key kinase like CK2 can trigger feedback loops and the activation of compensatory signaling pathways. For example, cells might upregulate other pro-survival pathways to counteract the effects of CK2 inhibition.
-
Off-Target Kinase Inhibition: this compound might be inhibiting other kinases with similar ATP-binding pockets. Profiling the inhibitor against a broad panel of kinases is essential to identify potential off-targets.[2][4]
-
Cell Line Specificity: The genetic background and signaling network architecture can vary significantly between different cell lines, leading to different responses to the same inhibitor.
Troubleshooting Guides
Issue 1: High Variability in Biochemical Assay Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect for precipitate in stock solutions and assay wells.2. Determine the solubility of this compound in the assay buffer.3. Include a solubility-enhancing agent (e.g., DMSO) at a consistent and low final concentration. | Clear solutions and more consistent inhibitor concentrations. |
| Inconsistent ATP Concentration | 1. Use a single, high-quality batch of ATP for all experiments.2. Accurately determine the ATP concentration in your stock solution.3. Perform experiments at a fixed ATP concentration, ideally at or near the Km for CK2.[1] | Reduced variability in IC50 values for ATP-competitive inhibitors. |
| Variable Enzyme Activity | 1. Use a single lot of purified CK2 enzyme for a set of experiments.2. Aliquot the enzyme to avoid repeated freeze-thaw cycles.3. Perform a specific activity test for each new batch of enzyme. | Consistent kinase activity leading to more reproducible inhibition data. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Assess compound permeability using a PAMPA or Caco-2 assay.2. Modify the chemical structure to improve lipophilicity if necessary. | Understanding of the compound's ability to cross cell membranes. |
| Drug Efflux | 1. Test for efflux by co-incubating with known efflux pump inhibitors (e.g., verapamil).2. Use cell lines with varying levels of efflux pump expression. | Increased intracellular accumulation and enhanced cellular potency if efflux is a factor. |
| High Intracellular ATP | 1. This is an inherent challenge. Focus on optimizing other parameters.2. Characterize the inhibitor's mechanism of action (ATP-competitive vs. allosteric). | A more realistic expectation of cellular potency for ATP-competitive inhibitors. |
Issue 3: Inconsistent Downstream Signaling Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Perform a broad-panel kinase screen (e.g., >400 kinases) to identify off-targets.[5]2. Use a structurally distinct CK2 inhibitor as a control.3. Employ a "chemical rescue" experiment with a drug-resistant mutant of CK2. | Identification of unintended targets and confirmation of on-target effects. |
| Activation of Compensatory Pathways | 1. Perform a time-course experiment to observe signaling dynamics.2. Use phospho-proteomics to get a global view of signaling changes.3. Co-treat with inhibitors of suspected compensatory pathways. | A better understanding of the cellular response to CK2 inhibition. |
| Cell Line-Specific Responses | 1. Test this compound in a panel of cell lines with different genetic backgrounds.2. Correlate sensitivity with the expression levels of CK2 and key pathway components. | Identification of cellular contexts where the inhibitor is most effective. |
Quantitative Data Summary
As specific data for this compound is unavailable, the following table presents a summary of IC50 values for other known CK2 inhibitors to provide a comparative context.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference |
| CX-4945 | CK2α | 1 | CLK2, FLT3, PIM1 | 4, 33, 46 | [6] |
| TBB | CK2 | 110 | PIM1, DYRK1A | 380, 880 | [7] |
| SGC-CK2-1 | CK2α | 4.2 | PIM3 | >10,000 | [7] |
| Quinalizarin | CK2 holoenzyme | 150 | - | >10,000 (against 139 kinases) | [7] |
Detailed Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Assay (Radiometric)
This protocol is designed to determine the IC50 value of a novel CK2 inhibitor.
Materials:
-
Recombinant human CK2α (Millipore, #14-445M)[8]
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD)
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of a master mix containing kinase buffer, CK2 enzyme, and substrate peptide.
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of kinase buffer containing [γ-33P]ATP (final concentration at Km of ATP for CK2).
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times with 10% TCA to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream CK2 Signaling
This protocol assesses the effect of this compound on the phosphorylation of a known CK2 substrate, Akt at Serine 129.
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)
-
Complete culture medium
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Akt (S129), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control.
Signaling Pathways and Experimental Workflows
CK2 Signaling Pathways
CK2 is a pleiotropic kinase that regulates multiple pro-survival signaling pathways.[9][10][11] Understanding these pathways is crucial for interpreting the effects of CK2 inhibition.
Caption: Key pro-survival signaling pathways regulated by CK2.
Experimental Workflow for Troubleshooting Inconsistent Results
The following workflow provides a logical progression for diagnosing and resolving inconsistencies when working with a novel CK2 inhibitor like this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Logical Relationship for Data Interpretation
This diagram illustrates the logical flow for interpreting data when a discrepancy between biochemical and cellular activity is observed.
Caption: Logical flow for interpreting discrepancies in inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CK2 Inhibitors in Breast Cancer Cells: CX-4945 vs. TBB
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that is frequently overexpressed in various cancers, including breast cancer, where it plays a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy. This guide provides a detailed, objective comparison of two prominent CK2 inhibitors, CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB), focusing on their performance in breast cancer cells, supported by experimental data.
While the initial request specified a comparison with "CK2-IN-14," a thorough search of scientific literature did not yield a specific inhibitor with this designation. Therefore, this guide will compare CX-4945 with TBB, another well-characterized and widely studied CK2 inhibitor in the context of breast cancer research.
CX-4945 (Silmitasertib): The Clinical Contender
CX-4945 is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[4][5] It is the first CK2 inhibitor to have entered clinical trials for various cancers.[4][6] In breast cancer, CX-4945 has demonstrated a broad spectrum of anti-proliferative activity.[7]
TBB: The Preclinical Tool
TBB is a widely used tool compound in preclinical research to study the effects of CK2 inhibition. Like CX-4945, it is an ATP-competitive inhibitor of CK2 and has been instrumental in elucidating the role of this kinase in breast cancer cell signaling.[8]
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of CX-4945 and TBB in breast cancer cell lines.
Table 1: Inhibitory Potency against CK2
| Compound | Target | IC50 / Ki | Assay Type | Reference |
| CX-4945 | CK2 | IC50: 1 nM | Cell-free assay | [7] |
| CK2 | Ki: 0.38 nM | [9] | ||
| TBB | CK2 | IC50: ~0.5 µM | Cell-free assay | [8] |
Table 2: Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Effect | Concentration | Reference |
| CX-4945 | MDA-MB-231 | Attenuation of PI3K/Akt/mTOR, NF-κB, STAT3 signaling | 10 µM | [10] |
| MCF-7 | Attenuation of PI3K/Akt/mTOR, NF-κB, STAT3 signaling | 10 µM | [10] | |
| BT-474 | G2/M cell-cycle arrest | Not Specified | [7] | |
| Various Breast Cancer Lines | EC50 range: 1.71-20.01 µM (antiproliferative) | Not Specified | [7] | |
| TBB | MDA-MB-231 | Attenuation of PI3K/Akt/mTOR, NF-κB, STAT3 signaling | Not Specified | [8] |
| MCF-7 | Attenuation of PI3K/Akt/mTOR, NF-κB, STAT3 signaling | Not Specified | [8] |
Signaling Pathways and Mechanisms of Action
Both CX-4945 and TBB exert their anti-cancer effects by inhibiting CK2, which in turn modulates several downstream signaling pathways critical for breast cancer cell survival and proliferation. The primary target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in breast cancer.[8][10][11]
CK2 directly phosphorylates and hyperactivates Akt at serine 129.[3][8] Inhibition of CK2 by CX-4945 or TBB prevents this phosphorylation, leading to the attenuation of the entire PI3K/Akt/mTOR cascade.[8][10] This, in turn, affects downstream processes such as cell growth, proliferation, and survival.
Furthermore, CK2 is known to modulate other pro-survival pathways, including the NF-κB and JAK/STAT signaling cascades.[8][10] Inhibition of CK2 has been shown to attenuate these pathways in breast cancer cells, contributing to the anti-tumor effects of CX-4945 and TBB.[8][10]
Below is a diagram illustrating the central role of CK2 in these signaling networks and the points of intervention for inhibitors like CX-4945 and TBB.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of CK2 inhibitors. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the CK2 inhibitor (e.g., CX-4945, TBB) or vehicle control (e-g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treated and untreated breast cancer cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt (S129), NF-κB, STAT3) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both CX-4945 and TBB are effective inhibitors of CK2 that demonstrate significant anti-cancer activity in breast cancer cells by targeting key survival pathways. CX-4945 stands out due to its high potency, oral bioavailability, and advancement into clinical trials, making it a promising candidate for targeted cancer therapy.[4][7] TBB, while a valuable research tool, has not progressed to clinical development. The data presented here underscore the therapeutic potential of CK2 inhibition in breast cancer and provide a basis for further research and development of novel CK2-targeted therapies.
References
- 1. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2 in breast cancer: the CK2β regulatory subunit takes center stage in epithelial plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic CK2 inhibition attenuates diverse prosurvival signaling cascades and decreases cell viability in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design | MDPI [mdpi.com]
- 10. Preclinical evaluation of cyclin dependent kinase 11 and casein kinase 2 survival kinases as RNA interference targets for triple negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CK2 Inhibitors: CK2-IN-14 versus SGC-CK2-1
A PUBLISH COMPARISON GUIDE
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, protein kinase CK2 has emerged as a significant therapeutic target implicated in a multitude of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of various diseases, most notably cancer. This guide provides a detailed, objective comparison of two notable CK2 inhibitors: CK2-IN-14 and the chemical probe SGC-CK2-1. The following sections present a comprehensive analysis of their efficacy, selectivity, and cellular activity, supported by experimental data to inform researchers in their selection of the most suitable tool for their scientific inquiries.
Quantitative Data Comparison
The following tables summarize the key quantitative metrics for this compound and SGC-CK2-1, offering a clear comparison of their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Assay Type | ATP Concentration |
| This compound | CK2α | 36.7[1] | Biochemical | Not Specified |
| SGC-CK2-1 | CK2α (CSNK2A1) | 4.2[2] | Enzymatic Assay (Eurofin) | 10µM[2] |
| CK2α' (CSNK2A2) | 2.3[2] | Enzymatic Assay (Eurofin) | 10µM[2] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | IC50 / GI50 (µM) | Assay Type |
| This compound | 786-O (Renal Cancer) | 7.3[1] | Growth Inhibition (GI50) |
| U937 (Lymphoma) | 7.5[1] | Growth Inhibition (GI50) | |
| SGC-CK2-1 | U-937 (Lymphoma) | 0.12[3] | Antiproliferative (IC50) |
| MV4-11 (Leukemia) | 0.69[3] | Antiproliferative (IC50) | |
| MOLM-13 (Leukemia) | 0.75[3] | Antiproliferative (IC50) | |
| Detroit562 (Head/Neck Cancer) | 0.55[3] | Antiproliferative (IC50) | |
| NCI-H2286 (Lung Cancer) | 0.55[3] | Antiproliferative (IC50) |
Table 3: Kinase Selectivity
| Inhibitor | Screening Platform | Number of Kinases Profiled | Key Off-Targets and Potency |
| This compound | Not Specified | Not Specified | Data not publicly available |
| SGC-CK2-1 | KINOMEscan (at 1 µM) | 403 | 11 kinases showed PoC <35.[4][5] DYRK2 is a notable off-target with an IC50 of 440 nM.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize CK2 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup : A reaction mixture is prepared containing the CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), the inhibitor at various concentrations, and a kinase assay buffer.
-
Initiation : The kinase reaction is initiated by the addition of ATP.
-
Termination and ATP Depletion : After a set incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Generation : Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Data Acquisition : The luminescence is measured using a luminometer, with the signal intensity being directly proportional to the amount of ADP produced and thus, the kinase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Inhibitor Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the CK2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation : The plate is incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of an inhibitor with its target kinase within living cells.
-
Cell Transfection : Cells are co-transfected with plasmids encoding the target kinase (e.g., CK2α) fused to a NanoLuc® luciferase and a HaloTag® protein.
-
Tracer Addition : A fluorescently labeled ligand (tracer) that binds to the target kinase is added to the cells.
-
Inhibitor Competition : The test inhibitor is added at various concentrations to compete with the tracer for binding to the target kinase.
-
Signal Detection : In the absence of a competing inhibitor, the binding of the tracer to the HaloTag®-fused kinase brings it in close proximity to the NanoLuc®-fused kinase, resulting in energy transfer and a BRET signal. When the inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis : The IC50 value for target engagement is determined by measuring the concentration-dependent decrease in the BRET signal.
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and methodologies.
Caption: Simplified CK2 signaling pathways in cell survival and proliferation.
Caption: General experimental workflow for evaluating CK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Navigating the Landscape of CK2 Inhibition: A Comparative Guide to Anti-Proliferative Effects
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Protein Kinase CK2, a constitutively active serine/threonine kinase, has emerged as a significant therapeutic target in oncology due to its pivotal role in cell proliferation, survival, and apoptosis. While a multitude of CK2 inhibitors have been developed, a direct comparison of their anti-proliferative efficacy is often challenging due to variations in experimental conditions across different studies. This guide provides a comparative overview of the anti-proliferative effects of several prominent CK2 inhibitors, supported by available experimental data. Notably, a comprehensive search for "CK2-IN-14" did not yield any publicly available scientific literature or data, suggesting it may be an internal designation or a less-characterized compound. Therefore, this guide will focus on well-documented inhibitors: CX-4945 (Silmitasertib), SGC-CK2-1, TBB (4,5,6,7-Tetrabromobenzotriazole), and Quinalizarin.
Quantitative Comparison of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for the anti-proliferative effects of various CK2 inhibitors across different cancer cell lines. It is important to note that these values can vary depending on the cell line, assay method, and incubation time.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| CX-4945 (Silmitasertib) | Jeko-1 (Mantle Cell Lymphoma) | Not Specified | 2.30 | [1] |
| Rec-1 (Mantle Cell Lymphoma) | Not Specified | 0.76 | [1] | |
| Breast Cancer Cell Lines | Not Specified | 1.71 - 20.01 | [2] | |
| HUVEC (Endothelial Cells) | Proliferation Assay | 5.5 | [2] | |
| CLL (Chronic Lymphocytic Leukemia) | Viability Assay | < 1 | ||
| HeLa (Cervical Cancer) | Viability Assay | Modest effect at 2.5 µM | [3] | |
| MDA-MB-231 (Breast Cancer) | Viability Assay | Weaker effect than in HeLa | [3][4] | |
| SGC-CK2-1 | U-937 (Histiocytic Lymphoma) | Proliferation Assay | < 0.5 | [5] |
| 140 Cancer Cell Lines | Growth Inhibition | Micromolar range efficacy | [6] | |
| HCT-116, U-87 MG | Proliferation Assay | No significant activity | [6][7] | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Jurkat (T-cell Leukemia) | Not Specified | IC50 for CK2 is 0.9 µM | [8] |
| MCF-7 (Breast Cancer) | Proliferation Assay | 32 - 37.5 | [9] | |
| A549 (Lung Cancer) | Proliferation Assay | 32 - 37.5 | [9] | |
| Quinalizarin | ALL MOLT-4 (Leukemia) | MTT Assay | 28.0 | [10] |
| HCT116 (Colon Cancer) | MTT Assay | 31.5 | [10] |
Deciphering the Mechanism: Impact on Signaling Pathways
CK2 exerts its pro-proliferative effects by phosphorylating a multitude of substrates within key signaling cascades. Inhibition of CK2, therefore, leads to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis. The primary signaling pathways affected by CK2 inhibitors include PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[2][11][12][13][14]
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Casein kinase CK2 structure and activities in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP-Competitive and Allosteric CK2 Inhibitors
An objective analysis for researchers, scientists, and drug development professionals.
Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including cell survival, proliferation, and inflammation.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][3] The development of CK2 inhibitors has primarily followed two distinct strategies: competitive inhibition at the ATP-binding site and allosteric inhibition at sites remote from the active center. This guide provides a comparative analysis of these two classes of inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tools for their studies.
ATP-Competitive Inhibitors: Potent but Promiscuous
ATP-competitive inhibitors function by binding to the highly conserved ATP pocket of the CK2 catalytic subunit (CK2α), directly competing with the endogenous ATP substrate. This class is the most extensively studied, with several compounds demonstrating high potency.
A leading example is CX-4945 (Silmitasertib) , an orally bioavailable inhibitor that entered clinical trials.[4][5] It exhibits potent inhibition with an IC50 value of 1 nM and a Ki of 0.38 nM in biochemical assays.[4] Other notable ATP-competitive inhibitors include TBB (4,5,6,7-Tetrabromobenzotriazole) and the more recent SGC-CK2-1 and GO289 .[6][7][8]
The primary drawback of this class is the potential for off-target effects. The ATP-binding site is conserved across the human kinome, and even highly potent CK2 inhibitors can interact with other kinases.[4] For instance, CX-4945 has been shown to potently inhibit other kinases, such as Cdc2-like kinases (CLKs), sometimes more strongly than CK2 itself under certain assay conditions.[4] This promiscuity can complicate the interpretation of cellular effects and lead to unintended toxicity.
Allosteric Inhibitors: A New Frontier of Selectivity
Allosteric inhibitors represent a newer, promising strategy. These molecules bind to topographically distinct and less conserved pockets on the CK2 enzyme, rather than the ATP site.[6][9] This mechanism induces a conformational change in the enzyme that reduces its catalytic activity. Potential allosteric sites identified on CK2 include the αD pocket and the interface between the catalytic (α) and regulatory (β) subunits.[6][9]
Because allosteric sites are generally less conserved among kinases than the ATP-binding pocket, these inhibitors offer the potential for much higher selectivity.[9][10] An example is CAM4066 , which targets the αD pocket and has an IC50 of 0.370 µM.[6] Another compound, referred to as compound 31 in a 2020 study, was identified as a non-ATP-competitive inhibitor with an IC50 of 13.0 µM and demonstrated antiproliferative activity in A549 cancer cells.[6][11]
The main challenge for allosteric inhibitors has been achieving high cell permeability and potency comparable to their ATP-competitive counterparts.[6] However, their high specificity makes them valuable as chemical probes to dissect the specific roles of CK2 without confounding off-target effects.
Quantitative Performance Comparison
The following table summarizes key performance data for representative ATP-competitive and allosteric CK2 inhibitors. It is important to note that assay conditions can vary between studies, affecting absolute values.
| Inhibitor | Class | Target Site | CK2α IC50 / Kᵢ | Cellular Activity / Notes | Key Off-Targets |
| CX-4945 (Silmitasertib) | ATP-Competitive | ATP Pocket | 1 nM / 0.38 nM[4] | Orally bioavailable; induces apoptosis and cell cycle arrest in cancer cells.[5] | CLK2, PIM kinases, DYRK1A[4][7][12] |
| SGC-CK2-1 | ATP-Competitive | ATP Pocket | 4.2 nM | High selectivity in a panel of 403 kinases; potent cellular target engagement.[4] | Minimal |
| TBB | ATP-Competitive | ATP Pocket | ~160 nM | Widely used tool compound, but known to inhibit other kinases. | PIM1, PIM3[7] |
| CAM4066 | Allosteric | αD Pocket | 370 nM[6] | Demonstrated improved selectivity over CX-4945 in a small screen; poor cell permeability reported.[6][13] | Not extensively profiled |
| "Diazo" Compound | Allosteric | α/β Interface | ~400 nM[9] | Highly selective; showed no effect on Pim-1, CDK2, and JAK2.[9] | Not extensively profiled |
| Compound 31 (Li et al., 2020) | Allosteric | αD Pocket | 13.0 µM[6][11] | Showed antiproliferative activity on A549 cancer cells (IC50 = 23.1 µM).[11] | Not extensively profiled |
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanisms of inhibition, a typical experimental workflow for inhibitor characterization, and the central role of CK2 in cell signaling.
Experimental Protocols
Accurate evaluation of inhibitor performance requires robust and standardized assays. Below are methodologies for key experiments.
Protocol 1: In Vitro CK2 Kinase Assay (ADP-Glo™ Format)
This non-radioactive assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human CK2 enzyme (holoenzyme or α subunit)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Test Inhibitor (e.g., CX-4945)
-
ADP-Glo™ Kinase Assay Kit (contains kinase buffer, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent)
-
White, opaque 96-well plates
Methodology:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction by adding kinase buffer, the desired concentration of CK2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the test inhibitor across a range of concentrations (e.g., 12-point serial dilution) to respective wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (often near the Kₘ for ATP).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent, which depletes remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Reading: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes and read luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the effect of an inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete culture medium
-
Test Inhibitor
-
MTT or MTS reagent
-
96-well clear plates
-
Solubilization solution (for MTT)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the CK2 inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
Reagent Addition: Add the MTT/MTS reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
Signal Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the GI50/IC50 value.[14][16]
Protocol 3: Western Blot for Cellular Target Engagement
This technique verifies that the inhibitor is engaging with CK2 in a cellular context by measuring the phosphorylation status of a known CK2 substrate.
Materials:
-
Cancer cell line of interest
-
Test Inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and membranes
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Grow cells to 70-80% confluency and treat with the inhibitor at various concentrations for a desired time. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against a known CK2 phosphorylation site (e.g., p-Akt S129).[5] Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Re-probe the membrane for a total protein control (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure changes in phosphorylation are not due to changes in total protein levels. Quantify band intensities to assess the dose-dependent decrease in substrate phosphorylation.[14]
Conclusion
The choice between an ATP-competitive and an allosteric CK2 inhibitor depends critically on the research objective. ATP-competitive inhibitors like CX-4945 offer high potency and extensive characterization, making them suitable for studies where maximum inhibition is desired, provided that potential off-target effects are controlled for and acknowledged. Allosteric inhibitors, while generally less potent and cell-permeable at the current stage of development, provide a path to unparalleled selectivity. They are superior tools for validating CK2 as the specific driver of a biological phenotype and for avoiding the confounding variables introduced by multi-kinase inhibition. As research progresses, the development of potent, cell-permeable allosteric inhibitors will likely represent the next major advance in the field, offering more precise therapeutic agents and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
A Comparative Guide to Protein Kinase CK2 Inhibitors: TBB vs. the High-Selectivity Probe SGC-CK2-1
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Topic: This guide provides a detailed comparison of two prominent inhibitors of Protein Kinase CK2: the widely used 4,5,6,7-Tetrabromobenzotriazole (TBB) and the highly selective chemical probe, SGC-CK2-1. An initial search for "CK2-IN-14" did not yield a specific, publicly documented inhibitor with this designation. Therefore, to provide a valuable and data-supported comparison, we are contrasting the established, first-generation inhibitor TBB with a modern, highly selective tool, SGC-CK2-1. This comparison will illuminate the evolution of CK2 inhibitor development and aid researchers in selecting the appropriate compound for their experimental needs.
Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell cycle progression, apoptosis, and transcription. Its dysregulation is linked to various diseases, most notably cancer, making it a significant target for therapeutic development. This guide offers an objective comparison of the performance of TBB and SGC-CK2-1, supported by experimental data, to inform research and drug discovery efforts.
Quantitative Data Summary
The following tables provide a structured overview of the key biochemical and cellular parameters for TBB and SGC-CK2-1.
Table 1: Biochemical Potency and Selectivity
| Parameter | TBB (4,5,6,7-Tetrabromobenzotriazole) | SGC-CK2-1 |
| Target(s) | Protein Kinase CK2 | Protein Kinase CK2 (CK2α and CK2α') |
| Mechanism of Action | ATP/GTP-competitive | ATP-competitive |
| IC50 (CK2) | 0.9 µM (rat liver), 1.6 µM (human recombinant)[1][2][3] | CK2α: 4.2 nM; CK2α': 2.3 nM[4][5] |
| Ki | 80 nM to 210 nM[2][3] | Not explicitly reported, but high potency suggests low nM range. |
| Selectivity Profile | Selective for CK2 over a panel of 33 kinases, but with known off-targets.[2][3] | Highly selective against a panel of 403 kinases.[4][6] |
| Known Off-Targets | PIM1, PIM3, Phosphorylase kinase, GSK3β, CDK2/cyclin A[7][8] | DYRK2 (IC50 = 440 nM)[9] |
Table 2: Cellular Activity and Effects
| Parameter | TBB (4,5,6,7-Tetrabromobenzotriazole) | SGC-CK2-1 |
| Cell Permeability | Cell-permeable[1][2][3] | Cell-active[10] |
| Cellular IC50 (NanoBRET) | Not available | CK2α: 36 nM; CK2α': 16 nM[4][5][10] |
| Reported Cellular Effects | Induces apoptosis and inhibits proliferation in various cancer cell lines. | Potent inhibition of cellular CK2 signaling (e.g., p-AKT S129). Does not elicit a broad antiproliferative phenotype in most cancer cell lines tested.[11][12] |
Signaling Pathways and Experimental Workflows
To visualize the context of CK2 inhibition and the general methodology for inhibitor evaluation, the following diagrams are provided.
Detailed Methodologies for Key Experiments
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CK2 by 50%.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (TBB or SGC-CK2-1) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a non-radioactive method like ADP-Glo™).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Kinase Panel Screening (Selectivity Profiling)
Objective: To assess the selectivity of an inhibitor by testing its activity against a broad panel of other kinases.
Protocol Outline:
-
Compound Submission: The inhibitor (e.g., SGC-CK2-1) is submitted to a commercial service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Assay Principle (Binding Assay): The assay typically measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified.
-
Screening: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases.
-
Data Analysis: The results are often expressed as a percentage of control (%Ctrl) or percent inhibition. A lower %Ctrl indicates stronger binding and inhibition. Hits are then often followed up with full dose-response curves to determine the dissociation constant (Kd) or IC50 for the off-target kinases.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To measure the binding of an inhibitor to its target kinase within living cells.
Protocol Outline:
-
Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target kinase (e.g., CK2α or CK2α') fused to a NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescently labeled tracer molecule that specifically binds to the ATP-binding pocket of the target kinase.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor.
-
BRET Measurement: Add the NanoLuc® substrate. If the tracer is bound to the kinase, bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the fluorescent tracer. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is plotted against the inhibitor concentration to determine the cellular IC50 value, reflecting the inhibitor's potency in a cellular context.
Western Blot Analysis of Downstream Signaling
Objective: To assess the functional consequence of CK2 inhibition by measuring the phosphorylation status of a known downstream substrate.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HCT-116) and treat them with various concentrations of the CK2 inhibitor for a specified time.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of a CK2 substrate (e.g., phospho-Akt Ser129).
-
Incubate with a corresponding primary antibody for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the substrate relative to the total protein and the loading control.
Conclusion
The comparison between TBB and SGC-CK2-1 highlights the significant advancements in the development of protein kinase inhibitors. While TBB has been a valuable tool for elucidating the roles of CK2, its off-target effects necessitate careful interpretation of experimental results. In contrast, SGC-CK2-1 offers researchers a highly potent and selective chemical probe to investigate the specific functions of CK2 with greater confidence. The surprising finding that the highly selective SGC-CK2-1 does not induce widespread antiproliferation in cancer cell lines, unlike less selective inhibitors, underscores the importance of using well-characterized chemical probes to validate therapeutic targets. The choice between these inhibitors will depend on the specific experimental goals, with SGC-CK2-1 being the superior choice for studies requiring precise attribution of cellular effects to CK2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 5. cenmed.com [cenmed.com]
- 6. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGC CK2-1 | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGC-CK2-1 Is an Efficient Inducer of Insulin Production and Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of CK2 Inhibitors on Akt Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[1][2] One of CK2's critical downstream effects is the modulation of the PI3K/Akt signaling pathway, a central regulator of cell survival.[1][3] CK2 can directly phosphorylate Akt1 at serine 129 (S129), a phosphorylation event that promotes Akt's full activation and stability.[1][3][4]
The development of potent and selective CK2 inhibitors is crucial for both studying its biological functions and for potential therapeutic applications. Validating the on-target effect of these inhibitors within the cell is a critical step. A key validation method is to measure the inhibitor's ability to reduce the phosphorylation of known CK2 substrates. The phosphorylation of Akt at S129 serves as a reliable biomarker for CK2 activity in cells.
This guide provides a comparative overview of CK2-IN-14 and other notable CK2 inhibitors, focusing on their effects on Akt phosphorylation. It includes detailed experimental protocols and workflows to enable researchers to validate these downstream effects in their own work.
Comparison of CK2 Inhibitors
This section compares the performance of this compound with other well-characterized CK2 inhibitors, focusing on their potency and observed effects on Akt phosphorylation.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Effect on Akt Phosphorylation (pAkt S129) | Mechanism of Action |
| This compound | CK2α | IC50: 36.7 nM[5] | Not explicitly documented in the searched literature, but inhibition of CK2 is expected to decrease pAkt S129. | ATP-competitive |
| CX-4945 (Silmitasertib) | CK2 | Ki: 0.17 nM[5] | Dose-dependent decrease in pAkt S129 confirmed in multiple cell lines.[6][7][8] Also shown to reduce phosphorylation at canonical sites S473 and T308.[9] | ATP-competitive |
| SGC-CK2-1 | CK2α, CK2α' | IC50: 4.2 nM (CK2α), 2.3 nM (CK2α')[10] | Efficiently inhibits pAkt S129, effective at 1 µM in MIN6 cells.[11][12] | ATP-competitive, highly selective.[13] |
| AB668 | CK2 | Ki: 41 nM[14] | Dose-dependent decrease in pAkt S129 in 786-O cells.[14][15] | Bivalent: targets both the ATP site and the allosteric αD pocket.[14][16] |
Signaling Pathway and Inhibitor Action
Protein Kinase CK2 acts on the PI3K/Akt pathway at multiple levels. Primarily, it directly phosphorylates Akt at Ser129, which contributes to its hyperactivation.[1][4] This is in addition to the canonical activation of Akt, which involves phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2.[4] CK2 inhibitors block the kinase activity of CK2, thereby preventing the phosphorylation of Akt at S129 and attenuating its downstream pro-survival signals.
Caption: The CK2-Akt signaling pathway and the point of intervention by CK2 inhibitors.
Experimental Validation Workflow
The most common method to validate the effect of a CK2 inhibitor on Akt phosphorylation is Western Blotting. This technique allows for the specific detection of both total Akt and its phosphorylated forms in cell lysates. A successful experiment will demonstrate a dose-dependent decrease in the pAkt S129 signal in inhibitor-treated cells compared to vehicle-treated controls, while the total Akt levels remain unchanged.
Caption: A typical experimental workflow for Western Blot analysis of Akt phosphorylation.
Detailed Experimental Protocol: Western Blotting
This protocol provides a detailed method for assessing the phosphorylation status of Akt at S129 in response to treatment with CK2 inhibitors.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., 786-O renal carcinoma, U937 lymphoma)[5]
-
CK2 Inhibitor: this compound or other inhibitors (e.g., CX-4945)
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Antibodies:
-
Primary: Rabbit anti-phospho-Akt (Ser129), Rabbit anti-Total Akt.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Buffers: Tris-Buffered Saline with Tween 20 (TBST), Phosphate-Buffered Saline (PBS).
-
Blocking Agent: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
2. Cell Culture and Treatment
-
Plate cells at a density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of the CK2 inhibitor (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
3. Lysate Preparation
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Western Transfer
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-Akt (S129) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Re-probing
-
Prepare the ECL substrate and apply it to the membrane.
-
Image the chemiluminescent signal using a digital imager.
-
To probe for total Akt, strip the membrane using a stripping buffer, block again, and re-probe with the primary antibody for total Akt, followed by the secondary antibody and detection steps.
8. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each sample, normalize the phospho-Akt (S129) signal to the total Akt signal. This corrects for any variations in protein loading.
-
Compare the normalized pAkt levels across the different treatment conditions to determine the effect of the inhibitor.
By following this guide, researchers can effectively validate and compare the downstream cellular effects of this compound and other CK2 inhibitors, providing crucial data for their research and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 11. SGC-CK2-1 Is an Efficient Inducer of Insulin Production and Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming CX-4945 Resistance in Cancer: A Comparative Guide to Next-Generation CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clinical development of CX-4945 (Silmitasertib), a potent inhibitor of protein kinase CK2, has been a significant step forward in targeting oncogenic pathways. However, the emergence of resistance presents a critical challenge to its long-term efficacy. This guide provides a comparative analysis of the performance of CX-4945 with a potential alternative, CK2-IN-14, in the context of CX-4945 resistant cell lines. Due to the limited public data on this compound, this guide will use SGC-CK2-2, a highly selective CK2 inhibitor, as a representative next-generation alternative to frame a hypothetical comparison and provide a roadmap for future research. We will delve into the known mechanisms of CX-4945 resistance and propose how a more selective inhibitor might overcome these challenges, supported by detailed experimental protocols and pathway diagrams.
Understanding CX-4945 Resistance
Acquired resistance to CX-4945 has been linked to the compensatory activation of alternative survival pathways. A key mechanism identified in head and neck squamous cell carcinoma (HNSCC) is the upregulation of the MEK-ERK-AP-1 signaling cascade.[1][2][3] While CX-4945 effectively inhibits the PI3K/Akt/mTOR pathway, this can lead to a feedback activation of the MEK-ERK pathway, promoting cell proliferation and survival, thereby reducing the drug's effectiveness.[1][2][3][4][5]
Comparative Efficacy of CK2 Inhibitors
This section presents a hypothetical comparison of CX-4945 and a more selective CK2 inhibitor (represented by SGC-CK2-2) in CX-4945 resistant cell lines. The data presented is based on the known mechanisms of resistance and the differing selectivity profiles of the inhibitors.
Table 1: Inhibitor Activity in Parental and CX-4945 Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (µM) - Parental | IC50 (µM) - Resistant | Notes |
| HNSCC (e.g., UM-SCC-1) | CX-4945 | 3.4 - 11.9[2] | > 20 (Hypothetical) | Resistance associated with MEK-ERK activation.[1][2][3] |
| SGC-CK2-2 | TBD | TBD | Hypothetically more effective due to higher selectivity and potentially less off-target activation of resistance pathways. | |
| Breast Cancer (e.g., MCF-7) | CX-4945 | ~5[6] | TBD | |
| SGC-CK2-2 | TBD | TBD |
TBD: To be determined through experimentation.
Table 2: Comparison of Inhibitor Properties
| Feature | CX-4945 | SGC-CK2-2 |
| Target | CK2 | CK2 |
| Selectivity | Moderate; inhibits other kinases.[7][8] | High; significantly more selective for CK2.[7][8] |
| Known Resistance Mechanism | Upregulation of MEK-ERK-AP-1 pathway.[1][2][3] | Unknown |
| Potential Advantage in Resistant Cells | Limited | May not induce the same compensatory pathways due to higher target specificity. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of resistance and the proposed experimental approach, the following diagrams are provided.
Caption: CX-4945 resistance mechanism.
References
- 1. MEK Inhibitor PD-0325901 Overcomes Resistance to CK2 Inhibitor CX-4945 and Exhibits Anti-Tumor Activity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitor PD-0325901 overcomes resistance to CK2 inhibitor CX-4945 and exhibits anti-tumor activity in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CK2 Inhibitors in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous serine/threonine kinase that is overexpressed in numerous malignancies, including pancreatic ductal adenocarcinoma (PDAC). Its role in promoting cell growth, proliferation, and survival makes it a compelling therapeutic target.[1] This guide provides a head-to-head comparison of key CK2 inhibitors, focusing on their performance in preclinical pancreatic cancer models. We present a synthesis of available experimental data to aid researchers in selecting appropriate compounds for their studies.
Quantitative Comparison of CK2 Inhibitors
The efficacy of CK2 inhibitors varies based on their chemical structure, selectivity, and the genetic context of the cancer cells. Below is a summary of the key inhibitors for which data in pancreatic or other cancer models is available. Silmitasertib (CX-4945) is the most studied in this context, with SGC-CK2-1 serving as a highly selective tool compound, and CK21 representing a novel agent with potent in vivo activity.
| Inhibitor | Target(s) | Biochemical IC50 | Cellular Antiproliferative IC50 (Pancreatic Cancer) | In Vivo Efficacy (Pancreatic Cancer Model) | Key Features |
| Silmitasertib (CX-4945) | CK2α, CK2α' | ~1 nM[2] | 2.1 - 16.2 µM (Various PDAC cell lines)[3] | 93% Tumor Growth Inhibition (75 mg/kg, BxPC-3 xenograft)[4] | Orally bioavailable; Clinical trial experience (other cancers); Known off-targets (e.g., DYRK1A, CLK2).[5][6] |
| SGC-CK2-1 | CK2α, CK2α' | 2.3 - 36 nM[1] | >1 µM in most cancer cell lines screened[7] | Not suitable for in vivo studies[8] | Highly selective chemical probe; Excellent for in vitro target validation; Poor pharmacokinetic properties.[7][8] |
| CK21 | Downregulates NF-κB | Not a direct CK2 inhibitor | 5 - 100 nM (AsPC-1, Panc-1)[9] | Tumor elimination (3-5 mg/kg, AsPC-1 & Panc-1 xenografts)[9][10] | Novel triptolide (B1683669) analog; Potent in vivo efficacy; Minimal toxicity reported in mouse models.[9] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | ~0.5 µM | Not specified | Tumor growth delay (colorectal cancer xenograft)[11] | Early generation inhibitor; Lower potency and selectivity compared to newer compounds.[12] |
Key Signaling Pathways and Experimental Workflows
The inhibition of CK2 in pancreatic cancer impacts several critical signaling pathways that control cell survival and proliferation. The experimental workflow to compare these inhibitors typically involves a series of in vitro and in vivo assays.
CK2-Regulated Signaling Pathways in Pancreatic Cancer
CK2 is a master regulator of multiple oncogenic pathways. Its inhibition is intended to simultaneously block several pro-survival signals. Two of the most critical pathways are the PI3K/Akt/mTOR and the NF-κB pathways.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory Response to CK II Inhibitor Silmitasertib and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 9. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New cancer drug shows promise in pancreatic tumors - UChicago Medicine [uchicagomedicine.org]
- 11. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
Evaluating the Synergistic Effects of CK2 Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of combining Protein Kinase CK2 (CK2) inhibitors with traditional chemotherapy. Due to the limited availability of public data on the specific inhibitor CK2-IN-14, this guide will utilize the extensive preclinical and clinical data for the well-characterized and clinically evaluated CK2 inhibitor, CX-4945 (silmitasertib) , as a representative compound. The principles and methodologies described herein are broadly applicable for evaluating the synergistic potential of other CK2 inhibitors like this compound.
Introduction: The Rationale for Targeting CK2 in Combination Cancer Therapy
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, often correlating with poor prognosis.[1] CK2 is a key regulator of numerous cellular processes that are fundamental to cancer cell survival, proliferation, and resistance to therapy.[2] It exerts its pro-tumorigenic effects by phosphorylating a vast array of substrates involved in critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin.[3]
The rationale for combining CK2 inhibitors with conventional chemotherapy stems from the kinase's integral role in counteracting the cytotoxic effects of these agents. Key mechanisms underlying this synergy include:
-
Inhibition of DNA Damage Repair: Many chemotherapeutic drugs, such as cisplatin (B142131) and doxorubicin, induce cancer cell death by causing extensive DNA damage.[4] CK2 actively participates in the DNA damage response (DDR) pathway, facilitating the repair of these lesions and thereby promoting cell survival.[1] By inhibiting CK2, compounds like CX-4945 can block this repair process, leading to the accumulation of lethal DNA damage and enhancing the efficacy of chemotherapy.[5]
-
Downregulation of Pro-Survival Signaling: Cancer cells often exhibit hyperactivation of pro-survival signaling pathways that confer resistance to apoptosis. CK2 is a critical upstream regulator of these pathways.[3] Inhibition of CK2 dampens these survival signals, lowering the threshold for chemotherapy-induced cell death.
-
Overcoming Drug Resistance: CK2 has been implicated in multidrug resistance (MDR) mechanisms, in part by regulating the expression and activity of drug efflux pumps.[3] Combining CK2 inhibitors can help to resensitize resistant cancer cells to chemotherapy.[5]
Data Presentation: Synergistic Effects of CX-4945 with Chemotherapy
The following tables summarize quantitative data from preclinical studies, demonstrating the synergistic or additive anti-cancer effects of combining CX-4945 with various chemotherapeutic agents across different cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) Data for CX-4945 in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapeutic Agent | IC50 of Chemo Alone (µM) | IC50 of Chemo with CX-4945 (µM) | Fold Decrease in IC50 | Citation |
| Ovarian Cancer | A2780 | Cisplatin | ~0.2 | Increased | N/A | [6] |
| Ovarian Cancer | 2780CP (Cisplatin-Resistant) | Cisplatin | ~10 | Increased | N/A | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Multiple HPV(+) and HPV(-) lines | Cisplatin | Varies | Varies | 1.7 to 7.9 | [7] |
| Lung Adenocarcinoma | A549/DDP (Cisplatin-Resistant) | Cisplatin | High | Significantly Reduced | Not Specified | [8] |
Note: In a study with A2780 and 2780CP ovarian cancer cells, the CK2 inhibitors DRB and emodin (B1671224) surprisingly increased the IC50 of cisplatin, suggesting that the scheduling and specific inhibitor used are critical factors.[6]
Table 2: In Vitro Apoptosis and Proliferation Data for CX-4945 Combinations
| Cancer Type | Cell Line | Combination Treatment | Observed Synergistic Effect | Citation |
| Acute Myeloid Leukemia (AML) | ML-2 | CX-4945 + Daunorubicin | Potentiated daunorubicin-induced apoptosis and suppression of cell proliferation. | [9] |
| Cholangiocarcinoma | HuCCT-1 | CX-4945 | Induced apoptosis (nuclear DNA fragmentation, PARP cleavage, caspase-9/3 activation). | [6] |
| Acute Lymphoblastic Leukemia (ALL) | B- and T-ALL cell lines | CX-4945 + Bortezomib | Enhanced bortezomib-induced apoptosis. | [9] |
| Ovarian Cancer | Ovarian cancer cell lines | CX-4945 + Dasatinib | Synergistically reduced cell proliferation and promoted caspase activation and apoptosis. | [5] |
Table 3: In Vivo Tumor Growth Inhibition Data for CX-4945 Combinations
| Cancer Type | Animal Model | Combination Treatment | Observed Synergistic Effect | Citation |
| Pancreatic Cancer | Mouse Xenograft | CX-4945 | Inhibited tumor growth. | [1] |
| Hepatocellular Carcinoma | Mouse Xenograft | DMAT (CK2 inhibitor) | Inhibited tumor growth. | [1] |
| Non-Small Cell Lung Carcinoma | Mouse Xenograft | CX-4945 + Erlotinib | Enhanced inhibition of tumor growth. | [1] |
| Ovarian Cancer | Mouse Xenograft | CX-4945 + Cisplatin or Gemcitabine | Significant delay in tumor growth. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of synergistic effects are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a CK2 inhibitor, a chemotherapeutic agent, and their combination on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CK2 inhibitor (e.g., this compound, CX-4945)
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the CK2 inhibitor alone, the chemotherapeutic agent alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values for each treatment condition. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a CK2 inhibitor, a chemotherapeutic agent, and their combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CK2 inhibitor and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine the effect of a CK2 inhibitor, a chemotherapeutic agent, and their combination on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CK2 inhibitor and chemotherapeutic agent
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways Influenced by CK2 Inhibition
Caption: Key signaling pathways affected by the combination of a CK2 inhibitor and chemotherapy.
Experimental Workflow for Evaluating Synergy
Caption: A general experimental workflow for evaluating the synergy of a CK2 inhibitor with chemotherapy.
Logical Relationship of CK2 Inhibition and Chemotherapy Synergy
Caption: Logical flow demonstrating how CK2 inhibition enhances the effects of chemotherapy.
Conclusion
The preclinical data for the CK2 inhibitor CX-4945 strongly supports the rationale for combining this class of targeted agents with conventional chemotherapy. The synergistic effects observed across a variety of cancer models are driven by complementary mechanisms of action, primarily the potentiation of chemotherapy-induced DNA damage and the suppression of cancer cell survival pathways. This guide provides a framework for researchers to evaluate the synergistic potential of other CK2 inhibitors, such as this compound, through a systematic approach of in vitro and in vivo experimentation. The provided protocols and visualizations serve as a foundation for designing and interpreting studies aimed at developing more effective combination therapies for cancer.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy - potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The CK2 inhibitor CX4945 reverses cisplatin resistance in the A549/DDP human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Toxicity of CK2 Inhibitors
For researchers and drug development professionals navigating the landscape of cancer therapeutics, protein kinase CK2 has emerged as a compelling target. Its inhibition has shown promise in preclinical and clinical settings. However, a critical aspect of drug development is understanding the in vivo toxicity profile of these inhibitors. This guide provides a comparative overview of the in vivo toxicity of three prominent CK2 inhibitors: Silmitasertib (CX-4945), 4,5,6,7-Tetrabromobenzotriazole (TBB), and SGC-CK2-2, supported by available experimental data and detailed methodologies.
Quantitative Toxicity Data
A direct comparison of the in vivo toxicity of CK2 inhibitors is challenging due to the limited availability of publicly accessible LD50 (median lethal dose) and MTD (maximum tolerated dose) values from standardized preclinical toxicology studies. The following table summarizes the available data, highlighting the current gaps in knowledge.
| Inhibitor | Animal Model | Route of Administration | Dose | Observed Toxicity/Adverse Effects | LD50/MTD |
| Silmitasertib (CX-4945) | Mice | Oral (p.o.) | Up to 75 mg/kg/day | Generally well-tolerated with minimal changes in body weight.[1] In clinical trials, the most common toxicities were gastrointestinal disorders, which were manageable.[2] | Not publicly available. |
| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Not specified in detail in available literature for toxicity studies. Used in a mouse xenograft model. | Not specified | 150 mg/kg | Higher concentrations have been noted to be toxic in vitro.[3] Specific in vivo toxicity data is limited. | Not publicly available. |
| SGC-CK2-2 | Not applicable | Not applicable | Not applicable | Has not been evaluated in in vivo studies.[4][5] | Not applicable. |
Experimental Protocols
Detailed in vivo toxicity studies for these specific CK2 inhibitors are not extensively published. However, a standard approach for determining acute oral toxicity in rodents follows the OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test compound.
Test Animals: Typically, healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females, as they are often slightly more sensitive) are used.
Housing and Feeding Conditions: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
Dose Administration:
-
Animals are fasted overnight prior to administration of the test substance.
-
The CK2 inhibitor is typically formulated in a suitable vehicle (e.g., corn oil, DMSO).
-
The substance is administered in a single dose by oral gavage.
-
A stepwise procedure is used, starting with a dose expected to be tolerated. Subsequent groups of animals are dosed at higher or lower fixed dose levels depending on the outcome of the previous step.
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.
Data Collection:
-
Mortality: The number of animals that die during the observation period is recorded.
-
Clinical Observations: Animals are observed for any signs of toxicity immediately after dosing and periodically thereafter.
-
Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.
-
Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.
Determination of Toxicity: The acute toxic class of the substance is determined based on the number of mortalities at specific dose levels.
Signaling Pathways and Experimental Workflows
To understand the context of CK2 inhibition and the methodologies for its evaluation, the following diagrams illustrate a key signaling pathway influenced by CK2 and a typical experimental workflow for assessing inhibitor toxicity.
Caption: Key signaling pathways modulated by CK2 that promote cell survival and proliferation.
Caption: A generalized workflow for conducting an in vivo acute toxicity study of a CK2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Hemoglobin Neurotoxicity Is Attenuated by Inhibitors of the Protein Kinase CK2 Independent of Heme Oxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 5. eubopen.org [eubopen.org]
Safety Operating Guide
Proper Disposal Procedures for CK2-IN-14: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle CK2-IN-14 with the appropriate safety measures to minimize exposure and risk. As with many potent small molecule inhibitors, this compound should be handled in a controlled laboratory environment.
| Safety Precaution | Detailed Guidance |
| Personal Protective Equipment (PPE) | Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[1] For handling powders or creating solutions, consider double-gloving. |
| Ventilation | All handling of this compound, especially of the solid compound, should be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure to prevent inhalation of airborne particles.[2] |
| Avoid Direct Contact | Take meticulous care to prevent contact with skin, eyes, and mucous membranes.[1] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention. |
| Ingestion Prevention | Eating, drinking, and smoking are strictly prohibited in laboratory areas where this compound is handled.[1] |
Step-by-Step Disposal Plan for this compound
The disposal of this compound must adhere to all local, state, and federal regulations governing chemical waste. The following is a general procedural guide.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weigh boats, pipette tips, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions, contaminated solvents, and aqueous waste containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not pour any liquid waste containing this compound down the drain.
Step 2: Containerization and Labeling
Properly containing and labeling waste is essential for safety and regulatory compliance.
-
Use robust, sealed containers appropriate for chemical waste.
-
Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[3]
Step 3: Decontamination of Work Surfaces and Equipment
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Use an appropriate solvent, such as ethanol (B145695) or isopropanol, followed by a wash with soap and water.
-
All cleaning materials, such as wipes and paper towels, must be disposed of as solid hazardous waste.
Step 4: Final Disposal
The final disposal of the collected hazardous waste must be managed by trained professionals.
-
Store the sealed and labeled waste containers in a designated, secure area until they can be collected by your institution's EHS-approved hazardous waste disposal service.
-
Never attempt to incinerate or treat the chemical waste yourself unless you are specifically trained and equipped to do so.
Experimental Protocols and Further Considerations
While specific experimental protocols for this compound are diverse, the principles of safe handling and disposal remain constant. For any experiment involving potent inhibitors, a thorough risk assessment should be conducted beforehand. This includes evaluating the potential for aerosol generation and ensuring that all manipulations are performed in a manner that minimizes contamination.
For institutions handling a variety of potent compounds, establishing a clear workflow for waste management is paramount. The following diagram illustrates a logical process for the disposal of a potent small molecule inhibitor like this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for chemical waste management.
References
Essential Safety and Operational Guide for Handling CK2-IN-14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the small molecule inhibitor CK2-IN-14. The following procedures are based on established best practices for managing potentially hazardous chemical compounds in a laboratory setting.
Immediate Safety and Handling Precautions:
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to handle this compound with the caution afforded to all potent, biologically active small molecules. Assume that the compound is hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[1] When handling larger quantities or if there is a risk of aerosol generation, consider additional respiratory protection.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is being handled.[1] If ingestion occurs, seek immediate medical attention.
Personal Protective Equipment (PPE) Summary
The level of PPE should be determined by a site-specific risk assessment. The following table provides guidance on the minimum recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary when handling large quantities or if there is a significant splash hazard.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). It is recommended to wear two pairs of gloves, especially during procedures with a higher risk of contamination.[2][4][5] |
| Body Protection | A lab coat with long sleeves and a closed front is mandatory.[4][6] For procedures with a higher risk of splashes, consider a chemical-resistant apron or coveralls.[2] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[7][8] |
| Respiratory Protection | Generally not required when handled in a fume hood. If there is a risk of aerosolization outside of a containment device, a respirator may be necessary.[3] |
Operational Workflow for Handling this compound
The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and all associated waste must adhere to local, state, and federal regulations for hazardous chemical waste.[1]
-
Segregation of Waste: Do not mix this compound waste with other waste streams. Keep solid waste (e.g., contaminated gloves, weigh boats, pipette tips) separate from liquid waste (e.g., unused solutions, contaminated solvents).[1][9]
-
Containerization:
-
Use dedicated, leak-proof, and chemically compatible containers for waste collection.[10]
-
Containers should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other institutional-required identifiers.[9][10]
-
Keep waste containers securely sealed when not in use.[1]
-
-
Liquid Waste Disposal:
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated hazardous waste container.[9] This includes items such as gloves, weighing paper, and pipette tips.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate cleaning agent.
-
-
Waste Pickup:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Disposal Guidelines Summary
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Solutions | Collect in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.[8][10][11] |
| Contaminated Labware | Dispose of disposable items (e.g., pipette tips, gloves) as solid hazardous waste.[9] Reusable glassware should be decontaminated with an appropriate solvent before washing. |
| Spill Cleanup Material | Collect all materials used for spill cleanup in a sealed bag or container and dispose of as hazardous solid waste. |
Logical Relationship for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dem.ri.gov [dem.ri.gov]
- 3. epa.gov [epa.gov]
- 4. safetyculture.com [safetyculture.com]
- 5. Personal Protective Equipment (PPE) - MediaWiki [conservation-wiki.com]
- 6. msdh.ms.gov [msdh.ms.gov]
- 7. ck12.org [ck12.org]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. rrcancer.atim-software.ca [rrcancer.atim-software.ca]
- 11. ehs.okstate.edu [ehs.okstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
